The table below summarizes the fundamental solubility data and physicochemical properties of Schisantherin A from multiple supplier sources.
| Property | Value | Notes / Source |
|---|---|---|
| Molecular Formula | C30H32O9 | [1] [2] |
| Molecular Weight | 536.57 g/mol | [1] [2] |
| CAS Number | 58546-56-8 | [1] [2] |
| Solubility in DMSO | ≥ 100 mg/mL (~186.4 mM) | InvivoChem [1] |
| Solubility in DMSO | 45 mg/mL (83.87 mM) | TargetMol (Sonication recommended) [2] |
| Purity | ≥ 98% - 99.98% | Varies by supplier and batch [1] [2] |
For practical application in both in vitro and in vivo studies, here are detailed methodologies for preparing this compound solutions.
The standard protocol for creating a concentrated stock solution in DMSO is as follows:
For dilution series in cell culture assays, further dilute the stock solution in your chosen cell culture medium. The final DMSO concentration in the cell assay should typically not exceed 0.1% to minimize cytotoxicity [1].
To overcome this compound's poor aqueous solubility and low absolute bioavailability (which can be as low as 4.3% in standard formulations [3]), advanced formulations are necessary. The following co-solvent mixtures have been successfully used in rodent studies.
| Formulation | Composition (v/v) | Final Concentration | Administration Route | Notes |
|---|---|---|---|---|
| Aqueous Co-solvent [1] | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.5 mg/mL (4.66 mM) | Intraperitoneal (i.p.) | Prepare sequentially; clear solution. |
| Oil-based Co-solvent [1] | 10% DMSO + 90% Corn Oil | 2.5 mg/mL (4.66 mM) | Oral (p.o.) or i.p. | Mix DMSO stock with corn oil. |
| dPS Formulation [3] | DMSO:PEG400:Saline (1:1:1) | Varies | Intravenous (i.v.) bolus | Filter through 0.22 μm membrane before injection. |
| Nanoemulsion [3] | Soybean oil, Solutol HS 15, Water | 4.9 mg/mL | Oral (i.g.) or i.v. | Particle size ~300 nm; significantly increases bioavailability to 47.3%. |
Preparation Example for Aqueous Co-solvent Formulation: To prepare 1 mL of the 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline formulation [1]:
The following diagram illustrates the key decision points and strategies in the pre-formulation and formulation stages of this compound, based on the gathered data.
This guide synthesizes the available technical data to help you effectively solubilize and formulate this compound. The choice of method ultimately depends on your specific experimental goals, whether for initial in vitro screening or advanced in vivo pharmacokinetic and efficacy studies.
Schisandra chinensis (Turcz.) Baill., a traditional medicinal plant from the Schisandraceae family, has garnered significant scientific attention for its diverse bioactive lignans with demonstrated therapeutic potential. This comprehensive technical review examines the chemistry, pharmacological mechanisms, pharmacokinetics, and research methodologies related to S. chinensis lignans. The dibenzocyclooctadiene lignans, particularly schisandrin variants and gomisin compounds, exhibit multifaceted biological activities including hepatoprotective, neuroprotective, anticancer, anti-inflammatory, and antioxidant effects through complex molecular mechanisms. Recent advances in understanding their signaling pathway modulation and lipid metabolism regulation offer promising avenues for therapeutic development. However, challenges remain in optimizing their bioavailability and addressing extraction variability. This whitepaper provides researchers and drug development professionals with structured quantitative data, experimental protocols, and mechanistic visualizations to support further investigation and clinical translation of these promising natural compounds.
Schisandra chinensis, commonly known as Chinese magnolia vine or five-flavor berry, is a deciduous woody climbing vine native to Northeastern China, Korea, Japan, and the Russian Far East. This plant has been an integral component of Traditional Chinese Medicine for over 2,000 years, first documented in the Shennong Bencao Jing (Divine Farmer's Materia Medica) during the Eastern Han Dynasty (25-220 AD). Traditionally, S. chinensis fruits have been used to treat a wide spectrum of conditions including kidney infections, asthma, diabetes, coughs, insomnia, and spontaneous sweating. The World Health Organization formally recognized its medicinal value by adding it to the International Pharmacopoeia in 2007, cementing its global importance as a therapeutic botanical [1] [2].
The plant grows up to 25 meters tall and produces deep-red, globular berries arranged in dense, grape-like clusters. These berries are characterized by their unique five-flavor profile—simultaneously sweet, sour, salty, pungent, and bitter—which corresponds to their complex phytochemical composition. All parts of the plant emit a distinctive lemon-like aroma. S. chinensis thrives in humid climates with average growing-season temperatures of 18.69–20.99°C and prefers humus-rich, slightly acidic soils. As demand for medicinal applications has increased, cultivation has expanded beyond its native habitat to North America and Europe, with an annual demand exceeding 30,000 tons in China alone [3] [4].
The medicinal properties of S. chinensis are primarily attributed to its complex array of bioactive lignans, which are secondary plant metabolites formed by the oxidative dimerization of phenylpropanoid units. To date, 86 lignans have been isolated and identified from S. chinensis, with dibenzocyclooctadiene derivatives representing the most pharmacologically significant compounds. These lignans are characterized by their unique aryl-aryl bond and eight-membered carbocyclic ring structures with variations in hydroxyl, methoxy, methylenedioxy, and ester substituents that contribute to their diverse biological activities [1] [5].
Table 1: Primary Bioactive Lignans in Schisandra chinensis
| Lignan Compound | Alternative Names | Molecular Formula | Molecular Weight (g/mol) | Primary Biological Activities |
|---|---|---|---|---|
| Schisandrin A | Deoxyschisandrin | C₂₄H₃₂O₆ | 416.51 | Anti-inflammatory, neuroprotective |
| Schisandrin B | γ-Schisandrin, Gomisin N | C₂₃H₂₈O₆ | 400.46 | Hepatoprotective, antioxidant |
| Schisandrin C | - | C₂₂H₂₄O₆ | 384.42 | Anticancer, anti-inflammatory |
| Gomisin A | Schisandrol B | C₂₃H₂₈O₇ | 416.46 | Hepatoprotective, neuroprotective |
| Gomisin B | - | C₂₈H₃₄O₉ | 514.57 | Antiviral, antioxidant |
| Gomisin C | Schisantherin A | C₃₀H₃₂O₉ | 536.57 | Anticancer, anti-inflammatory |
| Gomisin G | - | C₃₀H₃₂O₉ | 536.57 | Antioxidant, hepatoprotective |
| Gomisin J | - | C₂₂H₂₈O₆ | 388.46 | Anti-inflammatory, neuroprotective |
| Gomisin K3 | - | C₂₃H₃₀O₆ | 402.49 | Antimicrobial, antioxidant |
The structural diversity of these lignans results in varying physicochemical properties that influence their pharmacological behavior. Molecular weights range from 384.42 g/mol (schisandrin C) to 536.57 g/mol (gomisin C and G), with corresponding variations in polar surface area, lipophilicity, and molecular flexibility. These properties directly impact their absorption characteristics, metabolic stability, and tissue distribution, which are critical considerations for drug development [1] [5] [6].
The hepatoprotective effects of S. chinensis lignans represent the most extensively researched aspect of their pharmacology. A recent systematic review and meta-analysis of 54 animal studies demonstrated that bioactive compounds in S. chinensis significantly reduced levels of liver injury biomarkers including alanine aminotransferase (ALT) [standardized mean difference = -4.74, 95% confidence interval (-5.42, -4.06), p < 0.001], aspartate aminotransferase (AST) [SMD = -5.10, 95% CI (-5.84, -4.37), p < 0.001], and alkaline phosphatase (ALP). Additionally, S. chinensis treatment decreased malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) and glutathione (GSH), indicating enhanced antioxidant capacity [2].
The molecular mechanisms underlying these hepatoprotective effects involve multiple signaling pathways:
Nrf2 Pathway Activation: Schisandrin B and other lignans activate the nuclear factor erythroid-2-related factor 2 (Nrf2) pathway, enhancing the expression of antioxidant response element (ARE)-regulated genes including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). This activation reduces oxidative stress and protects hepatocytes from toxin-induced damage [2] [7].
NF-κB Pathway Inhibition: S. chinensis lignans suppress nuclear factor kappa-B (NF-κB) signaling, leading to reduced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This anti-inflammatory effect mitigates immune-mediated liver damage [2].
Ceramide Homeostasis Regulation: Recent research has revealed that S. chinensis lignan extract (SLE) and polysaccharides (SCP) alleviate metabolic dysfunction-associated steatohepatitis (MASH) by upregulating N-acylsphingosine amidohydrolase 1 (ASAH1), which restores hepatic ceramide homeostasis. This mechanism reduces steatosis, oxidative stress, and inflammation in experimental models [8].
The following diagram illustrates the key hepatoprotective signaling pathways modulated by S. chinensis lignans:
The neuroprotective potential of S. chinensis lignans has gained increasing recognition in recent years. Tissue distribution studies have confirmed that schisandrin and schisandrin A can cross the blood-brain barrier (BBB), supporting their potential for central nervous system applications. Once in neural tissues, these compounds exert protective effects through multiple mechanisms: reducing oxidative stress by enhancing antioxidant enzyme activity, modulating neuroinflammatory pathways, inhibiting apoptotic processes, and promoting neuronal survival factors [1] [5].
Research indicates that schisandrin B protects against neurodegenerative processes by activating the PI3K/Akt signaling pathway, which enhances neuronal survival and function. Additionally, gomisin A has demonstrated protective effects against glutamate-induced excitotoxicity in cortical neurons by regulating calcium homeostasis and reducing mitochondrial dysfunction. These findings position S. chinensis lignans as promising candidates for mitigating neurodegenerative conditions such as Alzheimer's and Parkinson's diseases, as well as preventing cognitive decline associated with oxidative stress and neuroinflammation [1].
The anticancer properties of S. chinensis lignans have been extensively investigated, revealing their ability to inhibit proliferation and induce apoptosis in various cancer cell lines. The primary mechanisms include:
Cell Cycle Arrest: Gomisin A and schisandrin B induce G1/S or G2/M phase cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs) and their regulatory cyclins.
Apoptosis Induction: Multiple lignans activate both intrinsic and extrinsic apoptotic pathways. They upregulate pro-apoptotic proteins (Bax, Bak) while downregulating anti-apoptotic factors (Bcl-2, Bcl-xL), leading to mitochondrial membrane permeabilization and caspase activation.
Metastasis Inhibition: Schisandrin C has demonstrated antimetastatic effects by suppressing matrix metalloproteinases (MMPs) and inhibiting epithelial-mesenchymal transition (EMT) in invasive cancer models.
Multidrug Resistance Reversal: Several gomisin compounds enhance the efficacy of conventional chemotherapeutic agents by inhibiting P-glycoprotein-mediated drug efflux, potentially overcoming multidrug resistance in cancer treatment [1] [7].
The following diagram summarizes the multifaceted anticancer mechanisms of S. chinensis lignans:
Standardized extraction protocols are essential for obtaining reproducible and bioactive lignan extracts from S. chinensis. The following methods represent current best practices:
Solvent Extraction: Dried, powdered S. chinensis fruits are typically extracted using 70-95% ethanol or methanol through reflux extraction or maceration. The optimal solvent-to-material ratio is 10:1 (v/w), with extraction times ranging from 2-4 hours at 60-80°C. Multiple extraction cycles (typically 2-3) significantly improve yield [6].
Supercritical Fluid Extraction: CO₂ supercritical fluid extraction at pressures of 25-35 MPa and temperatures of 40-60°C provides an alternative method that avoids organic solvent residues. The addition of 10-15% ethanol as a co-solvent enhances lignan recovery, particularly for more polar compounds [6].
Quantitative Analysis: High-performance liquid chromatography (HPLC) with UV detection remains the gold standard for lignan quantification. The typical protocol uses a C18 reverse-phase column (4.6 × 250 mm, 5 μm) with a gradient elution system of water-acetonitrile or water-methanol. Detection wavelengths of 225 nm and 254 nm provide optimal sensitivity for most lignans. Liquid chromatography-mass spectrometry (LC-MS) offers superior specificity for complex mixtures [6] [9].
Table 2: Experimental Models for Assessing S. chinensis Lignan Bioactivity
| Research Area | In Vivo Models | In Vitro Models | Key Endpoints |
|---|---|---|---|
| Hepatoprotective Activity | C57BL/6 mice with MCD-diet-induced MASH; Sprague-Dawley rats with CCl₄-induced liver injury | AML-12 hepatocytes with palmitic acid-induced steatosis; HepG2 cells | ALT, AST, ALP levels; SOD, GSH, MDA; histopathology; TNF-α, IL-6, IL-1β |
| Neuroprotective Activity | Mouse models of MPTP-induced Parkinsonism; Aβ-induced Alzheimer's models | Primary cortical neurons with glutamate excitotoxicity; PC12 cells | Neuronal viability; caspase-3 activity; mitochondrial membrane potential; ROS levels |
| Anticancer Activity | Xenograft models (various cancer cell lines) in nude mice | MCF-7, A549, HepG2, HT-29 cancer cell lines | Cell viability (MTT assay); apoptosis (Annexin V/PI); cell cycle analysis; migration/invasion assays |
| Anti-inflammatory Activity | Carrageenan-induced paw edema; LPS-induced systemic inflammation | RAW 264.7 macrophages stimulated with LPS | NO production; PGE2 levels; TNF-α, IL-6, IL-1β secretion; NF-κB translocation |
| Pharmacokinetics | Sprague-Dawley rats (both sexes) | Caco-2 cell monolayers; liver microsomes | Plasma concentration-time profile; tissue distribution; metabolite identification |
Advanced lipidomics approaches have been instrumental in elucidating the mechanisms of S. chinensis lignans in metabolic disorders:
Sample Preparation: Liver tissues (100 mg) are homogenized in 1 mL of ice-cold PBS. Lipids are extracted using methyl-tert-butyl ether (MTBE) method with 300 μL methanol and 1 mL MTBE. After vortexing and centrifugation, the upper organic phase is collected and evaporated under nitrogen. Dried lipids are reconstituted in 200 μL of 90% isopropanol/acetonitrile for LC-MS analysis [8].
LC-MS Lipid Profiling: Analysis is performed using UHPLC system coupled with Q-Exactive mass spectrometer. Separation uses CSH C18 column (100 × 2.1 mm, 1.7 μm) with mobile phase A (acetonitrile/water, 60:40, 10 mM ammonium formate) and B (isopropanol/acetonitrile, 90:10, 10 mM ammonium formate). MS data acquired in both positive and negative ion modes with data-dependent MS/MS acquisition [8].
Data Processing: Raw data processed using software such as Progenesis QI or LipidSearch for peak alignment, compound identification, and relative quantification. Multivariate statistical analysis including PCA and PLS-DA performed to identify significantly altered lipid species between experimental groups [8].
The pharmacokinetic profile of S. chinensis lignans presents both challenges and opportunities for therapeutic development:
Absorption: After oral administration, lignans are primarily absorbed in the duodenum and jejunum through passive diffusion, with additional absorption occurring in the colon and rectum. Their absorption is often limited by poor water solubility and extensive first-pass metabolism [1] [5].
Distribution: Once absorbed, lignans distribute widely throughout the body, with particularly high concentrations in the lungs and liver, followed by the heart, kidneys, and spleen. Notably, schisandrin and schisandrin A demonstrate distribution across the blood-brain barrier, supporting neuroprotective applications. Schisandrin B shows extensive distribution to ovaries and adipose tissue, with absolute oral bioavailability of approximately 55.0% in female rats compared to 19.3% in male rats, indicating significant sex-dependent differences [1] [5].
Metabolism: Phase I metabolic pathways primarily involve demethylation and hydroxylation catalyzed by cytochrome P450 enzymes (CYP3A4 and CYP2C9). Schisandrin A, schisandrin B, and gomisin B act as primary agonists of the pregnane X receptor (PXR), leading to CYP induction and potential drug-drug interactions. Phase II metabolism includes glucuronidation and sulfation [1] [5].
Excretion: Lignans and their metabolites are primarily excreted via bile and feces, with minimal renal elimination. In a study of this compound, 56 metabolites were identified in urine, 8 in bile, 19 in plasma, and 5 in liver microsomes, highlighting extensive biotransformation [1] [5].
The medicinal quality of S. chinensis, as determined by lignan content, is significantly influenced by cultivation factors:
Table 3: Factors Affecting Lignan Content in S. chinensis Fruits
| Factor Category | Specific Parameters | Impact on Lignan Content |
|---|---|---|
| Soil Properties | Available Phosphorus (AP) | Strong positive correlation with schisandrol A and schisandrin B |
| Soil Organic Matter (OM) | Positive correlation with total lignan content | |
| Total Nitrogen (TN) | Moderate positive effect on multiple lignans | |
| Soil pH | Optimal range: 5.5-6.5 (slightly acidic) | |
| Geographical Factors | Cultivation Region | Significant variation between locations (e.g., Jilin vs. Shaanxi) |
| Climate Conditions | Humid climate with average temperature 18.69-20.99°C optimal | |
| Fruit Characteristics | Fruit Size | Negative correlation with lignan content |
| Sugar Content | Inverse relationship with lignan accumulation | |
| Maturity Stage | Dynamic changes during fruit development | |
| Microbial Factors | Rhizosphere Microbiota | 18 bacterial genera significantly associated with lignan levels |
Recent research has revealed that rhizosphere microbiota play a crucial role in lignan biosynthesis and accumulation. Significant positive correlations have been identified between specific bacterial genera (including Mycobacterium, Arthrobacter, Haliangium, Bacillus, Sphingomonas, and others) and lignan content, suggesting potential microbial involvement in lignan biosynthesis pathways. This understanding enables the development of targeted cultivation strategies to enhance medicinal quality [6] [9].
Schisandra chinensis lignans represent a promising class of natural compounds with diverse pharmacological activities and complex mechanisms of action. Their multifaceted effects on signaling pathways, including Nrf2-mediated antioxidant responses, NF-κB inflammatory pathways, and apoptotic mechanisms, underlie their therapeutic potential for liver diseases, neurological disorders, cancer, and metabolic conditions. However, challenges remain in optimizing their bioavailability and addressing the natural variability in lignan content due to cultivation factors.
Future research directions should focus on:
| Property | Description |
|---|---|
| Primary Plant Source | Fruits of Schisandra chinensis (Turcz.) Baill. [1] [2] and Schisandra sphenanthera [3]. |
| Plant Family | Schisandraceae [4] [5]. |
| Chemical Class | Dibenzocyclooctadiene lignan [5] [1]. |
| Molecular Formula | C₃₀H₃₂O₉ [5]. |
| Molecular Weight | 536.57 g/mol [5]. |
| Key Pharmacological Activities | Anti-cancer [1] [2], anti-inflammatory [1], neuroprotective [1], hepatoprotective [5], antimicrobial [1]. |
This protocol outlines the methods used to investigate Schisantherin A's inhibitory effects on liver cancer cells [2].
The following diagram illustrates the logical workflow and key findings of this anti-cancer activity investigation:
Experimental workflow for evaluating this compound's anti-HCC effects.
This protocol is based on studies of the closely related lignan Schisantherin D, which exhibits hepatoprotective effects by modulating key signaling pathways [6].
The mechanism involves the blockade of the endothelin B receptor (ETBR), leading to the downregulation of pro-fibrotic pathways.
Proposed signaling pathway for Schisantherin D's anti-liver fibrosis effect.
A major hurdle for this compound's clinical application is its inherently poor water solubility, low oral bioavailability, and difficulty crossing the blood-brain barrier [1]. Research is focused on novel drug delivery systems to overcome these limitations [5] [1].
One advanced strategy involves encapsulating this compound in calcium carbonate (CaCO₃) biomineralized carriers modified with polydopamine (PDA) [1].
The table below summarizes key pharmacokinetic parameters of Schisantherin A from animal studies, which are crucial for understanding its absorption and disposition.
| Parameter | Value (Conventional Formulation) | Value (Nanoemulsion Formulation) | Experimental Conditions |
|---|---|---|---|
| Absolute Oral Bioavailability | 4.3% | 47.3% (i.g.) | Rat, dose: 30 mg/kg [1] |
| Area Under Curve (AUC₀–∞) | Not Specified | Significantly increased | Rat, compared to conventional form [1] |
| Effect on Lenvatinib AUC₀–∞ | - | Increased by 54.3% (with 20 mg/kg StA) | Rat, LEN dose: 1.2 mg/kg [2] |
| Effect on Lenvatinib Cₘₐₓ | - | Increased by 54.8% (with 20 mg/kg StA) | Rat, LEN dose: 1.2 mg/kg [2] |
| Effect on Lenvatinib Clearance | - | Decreased from 0.38 to 0.23 L/h/kg | Rat, LEN dose: 1.2 mg/kg [2] |
A primary challenge in developing StA is its poor solubility. Research has focused on advanced delivery systems to improve its absorption.
StA can significantly alter the pharmacokinetics of co-administered drugs, primarily through the modulation of metabolic enzymes and transporters.
Robust bioanalytical methods are essential for pharmacokinetic studies. The following techniques have been employed for StA quantification in biological matrices:
For a typical pharmacokinetic study in animal models, the following general workflow is applied:
The pharmacokinetic profile of StA presents both challenges and opportunities for drug development.
A foundational 2020 study utilized Ultra-High-Performance Liquid Chromatography coupled with Hybrid Triple Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-Q-TOF-MS/MS) to provide an in-depth analysis of Schisantherin A metabolites. The experimental workflow and key findings are summarized below [1] [2] [3].
Experimental workflow for metabolite identification of this compound, combining on-line data acquisition and off-line data processing techniques [1].
The following table summarizes the quantitative data on metabolite distribution from the study [1] [2]:
| Metabolic Category | Number of Metabolites Identified | Primary Biological Matrices |
|---|---|---|
| Total Metabolites | 60 | Urine, Bile, Plasma, RLMs |
| Phase-I Metabolites | 48 | Urine (56), Bile (8), Plasma (19) |
| Phase-II Metabolites | 12 | Urine (56), Bile (8), Plasma (19) |
| In Vitro (RLMs) | 5 | Rat Liver Microsomes |
| Novel Metabolites | 45 | Various |
For researchers aiming to replicate or adapt these methods, here are the core experimental details.
Understanding the chemical transformations and how the molecule fragments is crucial for identification.
The metabolic pathways of this compound are extensive and include [1] [2] [4]:
The methoxy group and the biphenyl cyclooctene ring are identified as the main metabolic sites of this compound [4].
In MS/MS analysis, this compound (with a deprotonated molecular ion [M + Na]+ at m/z 559.1948) undergoes several characteristic fragmentation pathways [1]:
C₆H₅COOH): A major fragmentation, leading to the fragment ion at m/z 415.H₂O): From a hydroxyl group, forming the ion at m/z 397.CH₃) and Methoxy (OCH₃) Groups: The order of elimination depends on the stability of the resulting intermediate carbanion structures [1].
This guide synthesizes the most current research on Schisantherin A (SCA), a principal bioactive lignan from Schisandra chinensis, to provide a comprehensive overview of its metabolic fate, the experimental methodologies for its study, and its relevant pharmacological interactions.
This compound undergoes extensive biotransformation, producing a wide array of metabolites. A landmark metabolomics study identified 60 metabolites in rats, comprising 48 phase I and 12 phase II products. Among these, 45 were reported for the first time [1].
The table below summarizes the quantitative distribution and types of metabolites identified:
| Biological Sample | Number of Metabolites Identified | Primary Metabolic Reactions Observed |
|---|---|---|
| Urine | 56 | Oxidation, reduction, methylation, conjugation [1] |
| Bile | 8 | Conjugation with glucuronide, taurine, glucose, glutathione [1] |
| Plasma | 19 | Various Phase I and II metabolites [1] |
| Rat Liver Microsomes (in vitro) | 5 | Oxidation, reduction [1] |
The major metabolic reactions include [1]:
This widespread distribution across bodily fluids and the diversity of metabolites indicate that both hepatic and extra-hepatic metabolic pathways are involved in SCA's biotransformation [1].
The identification of these metabolites was achieved using a sophisticated analytical workflow based on Ultra-High-Performance Liquid Chromatography coupled with Hybrid Triple Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) [1].
The following diagram illustrates the core data processing workflow for metabolite identification:
1. Sample Preparation and Instrumentation [1]
2. Data Acquisition Parameters [1]
3. Data Processing and Metabolite Identification [1]
Understanding the parent compound's fragmentation is key to identifying its metabolites. SCA exhibits several characteristic fragmentation pathways [1]:
The primary metabolic transformations occur at specific positions on the SCA molecule, guided by the reactivity of its functional groups. The diagram below maps these key sites:
The absorption, distribution, and elimination of SCA and related lignans are critical to their efficacy.
| Property | Findings for Schisandra Lignans |
|---|---|
| Absorption & Distribution | Readily absorbed in the duodenum and jejunum; widely distributed in the body, with high concentrations in the liver and lungs, followed by the heart, kidneys, and spleen. Some lignans can cross the blood-brain barrier [2]. |
| Metabolism | Phase I metabolism primarily involves demethylation and hydroxylation, largely catalyzed by Cytochrome P450 enzymes (CYP3A4, CYP2C9). SCA can modulate the activity of these enzymes [2] [3]. |
| Excretion | Lignans and their metabolites are primarily excreted via bile and feces, with minimal amounts in urine [2]. |
A specific study on SCA's metabolism identified that it can inhibit the expression of CYP2E1 and CYP1A2 in a mouse model of alcohol-induced liver injury, which is part of its hepatoprotective mechanism [3].
The extensive metabolism and low bioavailability of SCA pose a challenge for its drug development [2]. Future research should focus on:
| Biological Sample | Number of Metabolites Identified | Key Metabolic Reactions Observed |
|---|---|---|
| Urine | 56 metabolites [1] | Oxidation, reduction, methylation, and conjugation with glucuronide, taurine, glucose, and glutathione groups [1] [2]. |
| Bile | 8 metabolites [1] | |
| Plasma | 19 metabolites [1] [3] | |
| Total (across all in vivo samples) | 60 metabolites (48 phase-I, 12 phase-II) [1] |
The following are the core methodological details for studying Schisantherin A's metabolism, as derived from the search results.
This methodology is used to identify the full range of metabolites in various biological fluids [1].
This methodology investigates how this compound interacts with and affects the proteins that govern the absorption and metabolism of itself and other drugs [4] [5].
The experimental data reveals that this compound is a highly active molecule that not only undergoes biotransformation but also significantly influences the body's metabolic system.
Diagram illustrating how this compound inhibits intestinal CYP3A4 and P-gp, leading to increased systemic exposure of co-administered drugs.
This compound (Sch A) is a dibenzocyclooctadiene lignan monomer that represents one of the primary bioactive constituents isolated from the traditional Chinese medicine Schisandra chinensis (Turcz.) Baill, commonly known as WuWeiZi. With a molecular formula of C~30~H~32~O~9~ and molecular weight of 536.57 g/mol, this compound exhibits a complex chemical structure characterized by the presence of methylenedioxy groups, methyl groups, methoxy groups, a benzoyloxy group, and a hydroxyl group [1]. This unique structural configuration contributes significantly to its diverse pharmacological activities, including hepatoprotective effects, anti-oxidant properties, anti-tumor activity, and neuroprotective functions against conditions such as Parkinson's disease [1] [2].
The metabolic fate of this compound plays a crucial role in determining its pharmacological efficacy and potential toxicity. Recent advances in analytical technologies have enabled comprehensive profiling of its metabolic pathways, revealing an extensive network of biotransformation products. Understanding these metabolic pathways is essential for drug development professionals seeking to optimize the therapeutic potential of this compound and related natural products. The compound undergoes complex biotransformation through both hepatic and extra-hepatic pathways, producing numerous metabolites that may contribute to its overall pharmacological profile [3]. This technical guide provides an in-depth analysis of this compound's phase I and phase II metabolites, along with detailed experimental protocols for their identification and characterization.
Phase I metabolism of this compound primarily involves functionalization reactions that introduce or expose polar functional groups, making the compound more water-soluble and preparing it for subsequent phase II conjugation. Through advanced UHPLC-Q-TOF-MS/MS analysis, researchers have identified a total of 48 phase I metabolites in comprehensive studies conducted in rat models [3] [4] [5]. These metabolites arise from various biotransformation pathways, with oxidation reactions being the most prevalent due to the complex chemical structure of this compound.
The phase I metabolic transformations occur at specific sites on the this compound molecule, with particular susceptibility at the methoxy groups and biphenyl cyclooctene ring system [1]. The methylenedioxy group represents another important site for metabolic reactions, contributing to the diversity of observed metabolites. The metabolic soft spots correlate with the electron density distribution within the molecule and the stability of potential reaction intermediates, following predictable patterns of chemical reactivity and enzymatic selectivity [3].
Table 1: Major Phase I Metabolic Reactions of this compound
| Metabolic Reaction | Number of Metabolites | Key Structural Modifications | Detection Sites |
|---|---|---|---|
| Oxidation | 28 | Hydroxylation, dihydroxylation, carboxylation | Hepatic, extra-hepatic |
| Reduction | 7 | Reduction of carbonyl groups | Primarily hepatic |
| Demethylation | 8 | Loss of methyl groups | Hepatic |
| Demethoxylation | 5 | Loss of methoxy groups | Hepatic |
| Hydrolysis | 4 | Cleavage of ester bonds | Hepatic, intestinal |
Phase II metabolism involves conjugation reactions that significantly increase the water solubility of this compound and its phase I metabolites, facilitating their excretion from the body. These reactions typically involve the addition of endogenous hydrophilic groups to the drug molecule or its metabolites through the catalytic activity of various transferase enzymes. Research has identified 12 phase II metabolites of this compound, demonstrating the diversity of conjugation pathways available for its biotransformation [3] [4].
The glucuronidation pathway represents the most common phase II reaction for this compound, consistent with the predominance of this metabolic route for many xenobiotics. This process involves the transfer of glucuronic acid from UDP-glucuronic acid to suitable acceptor functional groups (typically -OH, -COOH, -NH~2~, or -SH) on the drug molecule, catalyzed by UDP-glucuronosyltransferase enzymes. These conjugated metabolites exhibit significantly enhanced hydrophilicity compared to the parent compound and phase I metabolites, promoting their efficient elimination through renal or biliary excretion [6].
Table 2: Phase II Conjugation Reactions of this compound
| Conjugation Type | Number of Metabolites | Enzyme System | Tissue Distribution |
|---|---|---|---|
| Glucuronidation | 5 | UDP-glucuronosyltransferases (UGTs) | Liver, intestine |
| Sulfation | 2 | Sulfotransferases (SULTs) | Liver, kidney |
| Glutathione Conjugation | 2 | Glutathione S-transferases (GSTs) | Liver |
| Taurine Conjugation | 1 | Bile acid-CoA:amino acid N-acyltransferase | Liver |
| Glucose Conjugation | 1 | UDP-glucosyltransferases | Liver |
| Amino Acid Conjugation | 1 | Acyl-CoA synthetase, N-acyltransferases | Liver, kidney |
The distribution of this compound metabolites varies significantly across different biological compartments, reflecting the complex disposition of this compound in living systems. Comprehensive metabolic studies have identified distinctive metabolite profiles in urine, bile, plasma, and liver microsomal systems, highlighting the contribution of both hepatic and extra-hepatic metabolism to the overall biotransformation of this compound [3] [4].
In urine samples, researchers have detected the highest number of metabolites, with 56 different biotransformation products identified, suggesting extensive metabolism before renal excretion. Bile samples contained 8 metabolites, indicating significant hepatobiliary elimination of the compound and its transformation products. Plasma analysis revealed 19 metabolites, representing the systemic exposure to this compound and its biotransformation products. Additionally, in vitro studies using rat liver microsomes identified 5 primary metabolites, providing insights into the hepatic contribution to the overall metabolism [3]. This distribution pattern underscores the importance of considering multiple biological matrices when evaluating the complete metabolic profile of this compound.
The comprehensive identification of this compound metabolites has been achieved through the application of advanced analytical technologies, particularly Ultra-High-Performance Liquid Chromatography coupled with Hybrid Triple Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS). This sophisticated platform combines high separation efficiency with accurate mass measurement capabilities, making it ideally suited for the characterization of complex metabolite mixtures in biological matrices [3] [4] [5]. The UHPLC system provides exceptional chromatographic resolution, reducing matrix effects and enabling the separation of isomeric metabolites that would otherwise be challenging to distinguish.
The Q-TOF mass analyzer offers several advantages for metabolite identification, including high mass accuracy (typically <5 ppm), high resolution (>30,000), and MS/MS capability for structural elucidation. These features allow researchers to obtain precise molecular formula assignments for detected metabolites and their fragment ions, facilitating the identification of structural modifications resulting from biotransformation reactions [3]. The instrument operated in positive electrospray ionization mode with a mass range of 50-1000 m/z, providing comprehensive coverage of potential metabolites and their fragments. For this compound itself, the protonated molecular ion [M+Na]^+^ was observed at m/z 559.1948, with characteristic fragment ions resulting from neutral losses of benzoic acid (m/z 415), water (m/z 397), and various other groups [3] [5].
The identification of this compound metabolites employed a sophisticated data processing strategy that combined multiple computational techniques to detect and characterize biotransformation products in complex biological matrices. The approach centered on the Multiple Mass Defect Filter (MMDF) technique, which leverages the predictable changes in mass defect (the difference between exact and nominal mass) that occur during specific biotransformation reactions [3] [5]. This filtering method significantly reduces background interference while enhancing the detection of potential drug-related components.
The data processing workflow incorporated several complementary techniques:
The structural characterization of detected metabolites relied on interpreting their MS/MS fragmentation patterns and comparing them with the established fragmentation behavior of the parent this compound molecule. Additionally, calculated partition coefficients (Clog P) helped differentiate isomeric metabolites, with compounds exhibiting higher Clog P values generally eluting later in the reversed-phase chromatographic system [3] [5].
UHPLC-Q-TOF-MS/MS metabolite identification workflow incorporating multiple data mining techniques.
Phase I metabolism of this compound involves fundamental chemical transformations that modify the parent compound through oxidation, reduction, hydrolysis, and other related reactions. These processes are primarily catalyzed by the cytochrome P450 enzyme system located in the endoplasmic reticulum of hepatocytes, with additional contributions from various reductase and hydrolase enzymes [6]. The specific metabolic reactions follow predictable patterns based on the chemical structure of this compound and the relative susceptibility of different molecular regions to enzymatic attack.
Oxidation reactions represent the most prevalent phase I metabolic pathway for this compound, with hydroxylation occurring at various positions on the dibenzocyclooctadiene ring system. The susceptibility to oxidation follows the order: tertiary carbon > secondary carbon > primary carbon, reflecting the stability of the radical intermediates formed during these reactions [3] [5]. Demethylation and demethoxylation reactions also contribute significantly to phase I metabolism, with specific preferences for position based on the stability of the resulting carbanion intermediates. For demethylation, the order of preference is 3-CH~3~ > 2-CH~3~ > 1-CH~3~ = 14-CH~3~, while for demethoxylation the order is 2-OCH~3~ > 14-OCH~3~ > 1-OCH~3~ > 3-OCH~3~ [3]. These preferences reflect the electronic effects of substituents and the stability of the reaction intermediates.
Phase II metabolism of this compound involves conjugation reactions that dramatically increase the hydrophilicity of the compound and its phase I metabolites, facilitating their elimination from the body. These reactions are catalyzed by transferase enzymes that utilize cofactors containing the conjugating group, such as UDP-glucuronic acid for glucuronidation or PAPS for sulfation [6]. The specific conjugation reactions available to this compound depend on the functional groups present after phase I metabolism, with hydroxyl and carboxyl groups serving as the primary sites for conjugation.
Glucuronidation represents the most significant phase II pathway for this compound, mediated by UDP-glucuronosyltransferase enzymes in the liver and other tissues. This process involves the transfer of glucuronic acid to suitable acceptor functional groups, producing β-D-glucuronides that are highly water-soluble and readily excreted in urine or bile [6]. Sulfation, catalyzed by sulfotransferase enzymes, represents another important conjugation pathway, particularly for hydroxylated metabolites of this compound. Other conjugation pathways include glutathione conjugation (primarily for electrophilic metabolites), taurine conjugation, glucose conjugation, and amino acid conjugation, each contributing to the overall metabolic clearance of this compound [3] [6].
Comprehensive biotransformation pathways of this compound showing phase I and phase II metabolic routes.
Animal Studies: For comprehensive in vivo metabolite profiling, researchers administered this compound to male Sprague-Dawley rats (weighing 200±20 g) via oral gavage or intravenous injection. The animals were housed under controlled conditions (temperature 23±2°C, relative humidity 50±5%, 12-hour light/dark cycle) with free access to food and water [7]. All experimental procedures required approval from the appropriate institutional animal care and use committee, following established guidelines for animal research.
Sample Collection: Biological samples, including blood, urine, bile, and tissues, were collected at predetermined time points following this compound administration. Plasma was obtained through centrifugation of blood samples collected from the orbital vein or via cannulation of the jugular vein or femoral artery. Urine and bile were collected using metabolic cages or via cannulation of the bile duct, respectively [3] [7]. All samples were stored at -80°C until analysis to maintain metabolite stability.
Sample Preparation: Biological samples underwent protein precipitation using organic solvents such as methanol or acetonitrile, typically at a sample-to-solvent ratio of 1:3. Following vortex mixing and centrifugation, the supernatant was collected and evaporated to dryness under a gentle nitrogen stream. The residue was reconstituted in an appropriate mobile phase compatible with the UHPLC-MS analysis [3] [5]. For certain applications, solid-phase extraction (SPE) provided additional cleanup and concentration of metabolites of interest.
Liver Microsomal Incubations: Rat liver microsomes (RLMs) served as the primary in vitro system for studying hepatic metabolism of this compound. The standard incubation mixture (final volume 200 μL) contained liver microsomes (0.5 mg protein/mL), this compound (10-50 μM), and an NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM magnesium chloride) in phosphate buffer (100 mM, pH 7.4) [3] [8]. Reactions were initiated by adding the NADPH-generating system after a pre-incubation period and conducted at 37°C in a shaking water bath.
Reaction Termination and Sample Processing: Incubations were terminated at appropriate time points (typically 0-60 minutes) by adding ice-cold acetonitrile (2 volumes). The quenched reaction mixtures underwent centrifugation at high speed (e.g., 14,000 × g for 10 minutes) to precipitate proteins. The supernatant was transferred to new containers and evaporated to dryness under nitrogen gas. The dried extracts were reconstituted in mobile phase compatible with UHPLC-MS analysis [3] [8]. Control incubations without NADPH or without substrate assessed non-enzymatic degradation and background interference.
LC-MS Analysis Conditions: The UHPLC separation employed a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 μm) maintained at 40°C. The mobile phase consisted of water (A) and acetonitrile (B), both containing 0.1% formic acid, with a gradient elution program increasing from 5% B to 95% B over 15-20 minutes at a flow rate of 0.3 mL/min [3] [5]. The Q-TOF mass spectrometer operated in positive electrospray ionization mode with a source temperature of 500°C, ion spray voltage of 5500 V, and mass range of 50-1000 m/z for both MS and MS/MS analyses.
The comprehensive metabolite profile of this compound has significant implications for drug development and therapeutic applications. Understanding the metabolic fate of this bioactive natural product provides insights into its pharmacokinetic behavior, including bioavailability, clearance mechanisms, and potential drug interactions. The extensive metabolism observed for this compound, with 60 identified metabolites, suggests rapid biotransformation in the body, which may impact its therapeutic efficacy and dosing regimen [3] [1].
The identification of specific metabolic soft spots, particularly the methoxy groups and biphenyl cyclooctene ring, offers opportunities for medicinal chemistry optimization to improve metabolic stability while maintaining pharmacological activity. Additionally, the observation that certain metabolites retain biological activity suggests that some pharmacological effects attributed to this compound may actually result from its biotransformation products [1]. This understanding is crucial for accurately interpreting preclinical and clinical results and for designing appropriate formulations to maximize therapeutic outcomes.
Furthermore, the metabolic profile provides insights into potential drug interactions involving this compound. As both a substrate and potential modulator of cytochrome P450 enzymes and phase II conjugation pathways, this compound may interact with co-administered medications that share these metabolic pathways [6]. This knowledge is particularly relevant for the rational development of this compound as a therapeutic agent, especially in combination therapies where metabolic interactions could alter drug exposure and response.
This compound undergoes extensive biotransformation in biological systems, producing 60 identified metabolites through coordinated phase I and phase II metabolic pathways. The application of advanced analytical technologies, particularly UHPLC-Q-TOF-MS/MS with sophisticated data mining strategies, has enabled comprehensive characterization of this complex metabolic network. The detailed experimental protocols presented in this guide provide researchers with robust methodologies for studying this compound metabolism in both in vivo and in vitro systems.
This compound (STA) is a dibenzocyclooctadiene lignan monomer isolated from the fruit of Schisandra chinensis (Turcz.) Baill., a traditional Chinese medicine with demonstrated pharmacological activities including anti-inflammatory, antioxidant, anti-Parkinson, hepatoprotective, and anticancer effects [1]. With a molecular formula of C₃₀H₃₂O₉ and molecular weight of 536.57 g/mol, STA contains distinctive methylenedioxy, methoxy, benzoyloxy, and hydroxyl functional groups that contribute to its bioactivity [1]. The compound is highly soluble in organic solvents such as chloroform, methanol, and ethanol but insoluble in water and petroleum ether [1]. Recent studies have elucidated several molecular mechanisms underlying STA's effects, including modulation of the MAPK, NF-κB, AKT/GSK3β, and PI3K/AKT pathways [1] [2]. This protocol provides standardized methodologies for evaluating STA's bioactivity through reproducible in vitro assays that assess its cytotoxicity, anti-inflammatory, anticancer, and neuroprotective properties.
The Cell Counting Kit-8 (CCK-8) assay provides a sensitive method for determining STA's effects on cell viability. For hepatocellular carcinoma cell lines (Hep3B and HCCLM3), seed 5,000 cells per well in 96-well plates and incub for 24 hours at 37°C with 5% CO₂ to ensure proper attachment [3] [4]. Prepare STA working concentrations (typically 10-50 μM) by diluting a 20 mM stock solution (prepared in DMSO) in DMEM culture medium containing 10% fetal bovine serum and 1% penicillin/streptomycin [3] [4]. Treat cells with STA concentrations for 48 hours, then add 10 μL of CCK-8 reagent to each well and incubate for 1 hour at 37°C. Measure the final absorbance at 450 nm using a multiwell spectrophotometer [3]. Include appropriate controls (vehicle-treated with DMSO equivalent and positive controls such as 1.5 μM cisplatin) and perform all measurements in triplicate with at least three biological replicates [3].
The 5-ethynyl-2′-deoxyuridine (EdU) assay directly measures DNA synthesis during cell proliferation. After treating cells with STA (10-50 μM) for 48 hours, incubate with 50 μM EdU reagent for 2 hours to allow for incorporation into newly synthesized DNA [3]. Fix cells with 4% paraformaldehyde, then stain with Apollo fluorescent dye for 1 hour to detect incorporated EdU. Add 0.25% Triton X-100 to each well for permeabilization, then counterstain nuclei with Hoechst 33342 [3]. Capture fluorescence images using a fluorescence microscope with appropriate filters. Calculate the proliferation rate as the ratio of EdU-positive cells (red fluorescence) to total Hoechst-positive cells (blue fluorescence) [3]. This method provides a direct measurement of DNA synthesis and is particularly valuable for confirming anti-proliferative effects observed in CCK-8 assays.
The clone formation assay evaluates long-term cytotoxic effects and reproductive cell death. Seed Hep3B and HCCLM3 cells at low density (500 cells/well) in 6-well plates and culture for 5 days at 37°C with 5% CO₂ [3]. Treat cells with fresh media containing STA concentrations (10, 30, and 50 μM) throughout the incubation period. After 5 days, fix cells with 4% paraformaldehyde at 4°C overnight, then stain with 0.1% crystal violet solution [3]. Count visible colonies (typically defined as aggregates of >50 cells) manually or using automated colony counting software. This assay provides information about the long-term reproductive potential of cells after STA treatment and can identify cytostatic versus cytotoxic effects [3].
Table 1: Summary of Key Cytotoxicity Assay Parameters for this compound
| Assay Type | Cell Lines | STA Concentration Range | Incubation Time | Key Readout Parameters |
|---|---|---|---|---|
| CCK-8 Viability | Hep3B, HCCLM3, RAW 264.7 | 10-50 μM | 48 hours | Absorbance at 450 nm, IC₅₀ calculation |
| EdU Proliferation | Hep3B, HCCLM3 | 10-50 μM | 48 hours + 2h EdU | EdU-positive cells, proliferation index |
| Clone Formation | Hep3B, HCCLM3 | 10-50 μM | 5 days | Colony count, staining intensity |
| LDH Cytotoxicity | RAW 264.7, primary cortical neurons | 0.5-25 mg/L | 24 hours | LDH release, cytotoxicity percentage |
The following diagram illustrates the sequential workflow for conducting a comprehensive cytotoxicity assessment of this compound:
The RAW 264.7 macrophage cell line provides a well-established model for evaluating STA's anti-inflammatory properties. Seed cells in appropriate culture vessels and pre-treat with STA (0.5, 2.5, or 25 mg/L) 1 hour prior to induction of inflammation with 1 mg/L lipopolysaccharide (LPS) [2]. Following LPS stimulation (typically 24 hours), collect culture supernatants for analysis of inflammatory mediators including TNF-α, IL-6, NO, and PGE₂ using ELISA kits according to manufacturers' protocols [2]. For intracellular protein analysis, harvest cells for western blotting to detect inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression levels [2].
To investigate STA's effects on inflammatory signaling pathways, pretreat RAW 264.7 cells with STA (0.5, 2.5, or 25 mg/L) for 1 hour before adding 1 mg/L LPS [2]. Thirty minutes after LPS treatment, harvest cells for protein analysis. For NF-κB activation assessment, perform immunocytochemical analysis to detect nuclear translocation of the p65 subunit [2]. For MAPK signaling evaluation, analyze phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-Jun NH₂-terminal kinase (JNK) by western blotting using phospho-specific antibodies [2]. Additionally, examine IκBα degradation as an indicator of NF-κB pathway activation [2]. To identify specific pathway contributions, use selective inhibitors of ERK, JNK, and p38 in combination with STA treatment to determine which pathways are most critical for TNF-α production [2].
The following diagram illustrates the molecular mechanisms through which this compound modulates inflammatory signaling pathways:
Table 2: Anti-Inflammatory Assay Parameters and Readouts for this compound
| Assay Component | Cell Model | STA Concentrations | Inflammatory Inducer | Key Analytical Methods | Primary Readouts |
|---|---|---|---|---|---|
| Cytokine Production | RAW 264.7 macrophages | 0.5, 2.5, 25 mg/L | LPS (1 mg/L) | ELISA | TNF-α, IL-6, PGE₂ levels |
| Inflammatory Enzymes | RAW 264.7 macrophages | 0.5, 2.5, 25 mg/L | LPS (1 mg/L) | Western Blot | iNOS, COX-2 expression |
| NF-κB Signaling | RAW 264.7 macrophages | 0.5, 2.5, 25 mg/L | LPS (1 mg/L) | Immunocytochemistry, Western Blot | p65 translocation, IκBα degradation |
| MAPK Signaling | RAW 264.7 macrophages | 0.5, 2.5, 25 mg/L | LPS (1 mg/L) | Western Blot | p-ERK, p-JNK, p-p38 levels |
| Pathway Validation | RAW 264.7 macrophages | 25 mg/L | LPS + pathway inhibitors | ELISA with inhibitors | TNF-α reduction with specific inhibitors |
RNA-sequencing analysis provides a comprehensive approach to identify STA's effects on global gene expression patterns in cancer cells. Treat Hep3B cells with STA (30 μM recommended) for 48 hours, then extract total RNA using standard kits [3]. Prepare sequencing libraries and perform transcriptome sequencing on an appropriate platform. Analyze differential gene expression between STA-treated and vehicle-control cells, then conduct KEGG pathway enrichment analysis to identify significantly altered metabolic pathways [3]. This approach has demonstrated STA's significant effects on galactose metabolism and fructose/mannose metabolism pathways in hepatocellular carcinoma cells [3].
For metabolomic analysis of glucose metabolism, employ gas chromatography-mass spectrometry (GC-MS) to quantify metabolic intermediates. After STA treatment (30-50 μM, 48 hours), harvest Hep3B cells and extract metabolites using methanol:water (4:1) solution [3]. Derivatize metabolites using standard protocols (e.g., methoximation and silylation) and analyze by GC-MS with appropriate quality controls. Identify and quantify key glycolytic intermediates and compare their levels between STA-treated and control cells to confirm inhibition of glucose metabolism pathways [3].
The wound healing assay provides a straightforward method to evaluate STA's effects on cancer cell migration. Seed Hep3B and HCCLM3 cells in 6-well plates and allow to grow to approximately 70% confluence [3]. Create a uniform scratch wound using a sterile 200 μL pipette tip, then wash cells to remove debris. Treat cells with STA (10, 30, and 50 μM) in fresh medium and capture images at 0, 24, and 48 hours using phase-contrast microscopy [3]. Measure wound width at multiple positions and calculate percentage wound closure compared to initial measurements. For invasion capacity assessment, western blot analysis of matrix metalloproteinase-2 (MMP-2) expression provides complementary data on metastatic potential [3].
Evaluate STA-induced apoptotic signaling through western blot analysis of key regulators. After STA treatment (10-50 μM, 48 hours), extract proteins from Hep3B and HCCLM3 cells using RIPA buffer with protease and phosphatase inhibitors [3]. Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against survivin, cleaved caspases, and other apoptosis regulators. For cell cycle analysis, use flow cytometry with propidium iodide staining to determine DNA content in treated versus untreated cells [3]. Additionally, assess reactive oxygen species production using fluorescent probes such as DCFH-DA to evaluate oxidative stress contributions to STA-induced apoptosis [3].
For evaluation of STA's effects on Nrf2-Keap1 antioxidant pathway activation, use hippocampal tissue or appropriate neuronal cell models. Treat samples with STA (2.5 mg/kg in vivo or 10-50 μM in vitro) and measure activities of antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) levels using commercial assay kits [5]. Quantify lipid peroxidation by measuring malondialdehyde (MDA) levels [5]. Analyze protein expression of Keap1, Nrf2, heme oxygenase-1 (HO-1), Bcl2, Bax, and cleaved caspase-3 by western blotting to elucidate the antioxidant and anti-apoptotic mechanisms [5].
The oxygen-glucose deprivation and reperfusion (OGD/R) model in primary cortical neurons provides an in vitro system for studying STA's neuroprotective effects. Culture primary cortical neurons from rat embryos and maintain for 7-10 days before experiments [6]. For OGD, replace culture medium with deoxygenated, glucose-free balanced salt solution and place cells in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 2-4 hours [6]. For reperfusion, return cells to normal oxygenated neuron culture medium with STA treatment (10-50 μM). Assess cell viability using MTT assay and measure lactate dehydrogenase (LDH) release to quantify cytotoxicity [6]. Analyze apoptosis rates using TUNEL staining according to manufacturer's protocols [6].
Perform all experiments with a minimum of three biological replicates and present data as mean ± standard deviation. Use appropriate statistical tests (Student's t-test for two groups, ANOVA with post-hoc testing for multiple groups) with significance defined as p < 0.05 [3] [5]. For dose-response relationships, calculate IC₅₀ values using non-linear regression analysis [3]. For transcriptomics and metabolomics data, apply false discovery rate corrections for multiple comparisons [3].
Before conducting full experiments, perform preliminary range-finding assays to determine appropriate STA concentrations. Include appropriate controls in all experiments: vehicle controls (DMSO at same concentration as STA treatments), positive controls (e.g., cisplatin for cytotoxicity, tBHQ for Nrf2 activation, LPS for inflammation), and blank controls [3] [2] [5]. Validate key findings using multiple complementary assays (e.g., confirm anti-proliferative effects with both CCK-8 and EdU assays) [3]. Ensure STA stock solution stability by storing at -20°C protected from light and periodically checking purity by HPLC [7].
These comprehensive protocols provide standardized methodologies for evaluating the diverse pharmacological activities of this compound in vitro. The assays described enable systematic investigation of STA's effects on cell viability, proliferation, inflammatory signaling, metabolic pathways, and neuroprotective mechanisms. Implementation of these protocols with appropriate controls and validation steps will ensure reproducible assessment of STA's potential therapeutic applications in cancer, inflammatory disorders, and neurodegenerative conditions. Researchers can adapt these core methodologies to specific cell models and research questions while maintaining methodological rigor for generating comparable, reliable data across studies.
Schisantherin A (STA) is a dibenzocyclooctadiene lignan monomer isolated from the fruit of Schisandra chinensis (Turcz.) Baill., a traditional Chinese medicine with a long history of therapeutic use [1]. With a molecular weight of 536.57 g/mol and molecular formula C30H32O9, STA exhibits high solubility in organic solvents like chloroform, methanol, and ethanol but limited solubility in water and petroleum ether [1]. This natural compound demonstrates a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, neuroprotective, and cardioprotective effects [1] [2] [3]. The structural features of STA, particularly its methylenedioxy groups, methoxy substitutions, and benzoyloxy moiety on the cyclooctadiene ring, are considered critical for its biological activity, potentially enhancing its ability to interact with multiple cellular targets [1].
In recent years, STA has gained significant attention in anticancer research due to its potent effects on various cancer cell lines through diverse molecular mechanisms. As cancer research increasingly focuses on targeting metabolic pathways and programmed cell death mechanisms, STA emerges as a promising multi-target agent capable of modulating several critical pathways involved in cancer progression and survival [4] [2]. These application notes provide a comprehensive collection of protocols and data for researchers investigating STA's effects on cell viability, with particular emphasis on standardized MTT assay methodologies across different experimental models.
Table 1: this compound Cytotoxicity Profiles in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Experimental Conditions | Key Mechanisms | Citation |
|---|---|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | A549 | 6 µg/mL | 48h treatment | Ferroptosis induction via YAP/ACSL4/TfR pathway | [2] [3] |
| Non-Small Cell Lung Cancer (NSCLC) | HCC827 | 16 µg/mL | 48h treatment | Ferroptosis induction via YAP/ACSL4/TfR pathway | [2] [3] |
| Hepatocellular Carcinoma | Hep3B | Concentration-dependent inhibition | 48h treatment (10-50 μM) | Glucose metabolism regulation | [4] |
| Hepatocellular Carcinoma | HCCLM3 | Concentration-dependent inhibition | 48h treatment (10-50 μM) | Glucose metabolism regulation | [4] |
| Gastric Cancer | Not specified | Concentration-dependent | 48h treatment | ROS production, JNK activation, Nrf2 inhibition | [4] |
The concentration-dependent response pattern observed across multiple cancer types indicates that STA consistently suppresses cell viability with increasing concentrations, though sensitivity varies considerably among different cancer cell types [4] [2]. The particularly low IC50 value in A549 lung cancer cells (6 µg/mL) suggests heightened susceptibility of this cell line to STA treatment, possibly due to its specific molecular characteristics [2] [3]. Researchers should note that the genetic background and mutation status of cell lines significantly influence STA sensitivity, as demonstrated by the differential response between HCC827 (EGFR mutant) and A549 (EGFR wild-type) cells [2].
STA exhibits clear time-dependent and concentration-dependent effects on cell viability across multiple cancer types. In hepatocellular carcinoma cells (Hep3B and HCCLM3), STA demonstrated significant proliferation inhibition at concentrations ranging from 10 to 50 μM after 48 hours of treatment [4]. The anti-proliferative effects were confirmed through multiple complementary assays including 5-Ethynyl-2'-deoxyuridine (EdU) incorporation assays that measure DNA synthesis, and clone formation assays that assess long-term reproductive viability [4]. Beyond the immediate cytotoxicity, STA treatment also impairs migratory capacity of cancer cells, as evidenced by wound healing assays showing reduced cell migration at non-lethal concentrations [4]. This suggests STA affects not only viability but also metastatic potential, which is particularly valuable for anticancer drug development.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The standard protocol for evaluating this compound's effects includes the following steps:
For STA-specific applications, researchers should note that the optimal treatment duration appears to be 48 hours based on multiple studies [4] [2]. The concentration range should be determined in preliminary experiments, but typically spans from 0.5-256 μg/mL (approximately 0.9-477 μM) depending on cell line sensitivity [2] [3].
Table 2: Cell Line-Specific MTT Assay Parameters for this compound
| Cell Line | Cell Type | Seeding Density | STA Concentration Range | Optimal Treatment Duration | Special Considerations | |---------------|--------------|---------------------|----------------------------|-------------------------------|----------------------------| | A549 | Human non-small cell lung cancer | 3,000 cells/well | 0.5-256 μg/mL | 48 hours | EGFR wild-type; moderate sensitivity | [2] [3] | | HCC827 | Human lung adenocarcinoma | 3,000 cells/well | 0.5-256 μg/mL | 48 hours | EGFR exon 19 deletion; higher resistance | [2] [3] | | Hep3B | Human hepatocellular carcinoma | 5,000 cells/well | 10-50 μM | 48 hours | Low metastatic potential | [4] | | HCCLM3 | Human hepatocellular carcinoma | 5,000 cells/well | 10-50 μM | 48 hours | High metastatic potential | [4] | | SH-SY5Y | Human neuroblastoma | 5,000-10,000 cells/well | Varies by model | 24 hours pre-treatment | For neuroprotection studies | [1] [5] | | Primary cortical neurons | Rat neurons | 20,000-50,000 cells/well | 12.5-50 μM | 24 hours pre-treatment | For neuroprotection studies | [5] |
Different cell types require specific modifications to the standard MTT protocol. For primary neuronal cultures, a higher seeding density is recommended due to post-mitotic nature and lower metabolic activity [5]. In hepatocellular carcinoma models, additional assessment of glucose metabolic parameters may provide valuable mechanistic insights alongside viability measurements [4]. For lung cancer cells with different EGFR status, researchers should anticipate differential sensitivity patterns and adjust concentration ranges accordingly [2] [3].
STA exerts significant antitumor effects in hepatocellular carcinoma through metabolic reprogramming, specifically by targeting the Warburg effect (aerobic glycolysis) in cancer cells [4]. The molecular mechanisms involve:
The impact of STA on cancer cell glucose metabolism represents a promising therapeutic approach for targeting the unique metabolic dependencies of cancer cells. The experimental workflow for investigating these mechanisms is systematic and multi-faceted:
In non-small cell lung cancer (NSCLC) models, STA inhibits cell viability primarily through ferroptosis induction, an iron-dependent form of non-apoptotic cell death [2] [3]. The mechanistic pathway involves:
The ferroptosis pathway activated by STA represents a promising alternative cell death mechanism for overcoming apoptosis resistance in cancer therapy. The signaling cascade can be visualized as follows:
Beyond its direct anticancer effects, STA demonstrates significant neuroprotective properties in various experimental models:
For neuroprotective MTT assays, researchers should note that pretreatment protocols (typically 24 hours before injury induction) are more effective than post-treatment in many neuronal models [5]. The concentration range for neuroprotection is generally lower than for anticancer applications, typically between 12.5-50 μM [5].
STA exhibits significant cardioprotective properties in myocardial ischemia-reperfusion injury models, demonstrating comparable efficacy to the beta-blocker metoprolol [6] [7]. The mechanisms include:
These diverse pharmacological effects highlight STA's potential as a multi-target therapeutic agent, though researchers should carefully consider the context-dependent mechanisms when designing experiments.
STA presents specific solubility challenges that require attention during experimental design:
To ensure reliable and reproducible MTT results with STA:
This compound represents a promising multi-target natural compound with significant effects on cell viability across various cancer types and experimental models. The MTT assay protocols outlined in these application notes provide standardized methodologies for evaluating STA's biological activities, with specific considerations for different cell types and research applications. The concentration-dependent responses and cell-type specific sensitivities highlight the importance of careful experimental design and validation.
The diverse mechanisms of action—from metabolic reprogramming in hepatocellular carcinoma to ferroptosis induction in lung cancer—underscore STA's potential as a versatile investigational agent. Researchers can utilize these detailed protocols to advance the understanding of STA's therapeutic potential and mechanism of action in various disease models.
Schisantherin A (Sch A), also known as schizandrin A or gomisin C, is a dibenzocyclooctadiene lignan monomer isolated primarily from the fruit of Schisandra chinensis (Turcz.) Baill. This natural compound has garnered significant research interest due to its diverse pharmacological activities, including neuroprotective, hepatoprotective, anti-inflammatory, and anti-cancer effects. As a Biopharmaceutics Classification System (BCS) class II compound, this compound exhibits poor water solubility but high permeability, presenting formulation challenges that researchers have addressed through various advanced delivery systems. Its molecular weight is 536.57 g/mol with a chemical formula of C₃₀H₃₂O₉, and it contains characteristic methylenedioxy, methoxy, and benzoyloxy groups that contribute to its biological activity [1].
The compound demonstrates particular promise in central nervous system disorders such as Parkinson's disease, where it has shown superior neuroprotective activity compared to other dibenzocyclooctadiene lignans, likely due to its unique benzoyloxy substituent on the cyclooctadiene ring [1]. Additionally, research has validated its efficacy in various liver conditions, including ischemia-reperfusion injury, non-alcoholic fatty liver disease (NAFLD), and hepatocellular carcinoma [2] [3] [4]. The following table summarizes key characteristics of this compound:
Table 1: Basic Characteristics of this compound
| Property | Description |
|---|---|
| IUPAC Name | Not specified in sources |
| Molecular Formula | C₃₀H₃₂O₉ |
| Molecular Weight | 536.57 g/mol |
| Solubility | Soluble in benzene, chloroform, acetone, methanol, ethanol; insoluble in petroleum ether and water |
| Classification | BCS Class II (poor solubility, high permeability) |
| Primary Natural Source | Fruit of Schisandra chinensis (Turcz.) Baill |
| Other Names | Gomisin C, schizandrin A, wuweizi ester A |
This compound has been successfully administered in various animal models through multiple routes, with oral gavage being the most frequently used method. The compound's poor water solubility has been addressed through various formulation strategies that significantly enhance its bioavailability. For Parkinson's disease models, nanocrystal formulations (SA-NC) with particle sizes of approximately 160 nm have been administered orally at doses demonstrating significant neuroprotective effects in MPTP-induced models [5]. In liver ischemia-reperfusion injury studies, this compound was administered via intraperitoneal injection at 200 mg/kg/day for five days prior to injury induction, showing remarkable protective effects [2]. For non-alcoholic fatty liver disease, daily oral administration of 80 mg/kg for six weeks effectively alleviated hepatic steatosis and inflammation in high-fat diet-fed mice [4].
Table 2: In Vivo Administration Protocols for this compound in Disease Models
| Disease Model | Administration Route | Dosage Regimen | Formulation Type | Key Outcomes |
|---|---|---|---|---|
| Parkinson's Disease | Oral gavage | Specific dose not indicated in sources | Nanocrystals (∼160 nm) | Improved brain delivery, protection of dopaminergic neurons |
| Liver I/R Injury | Intraperitoneal injection | 200 mg/kg/day for 5 days | Solution in appropriate vehicle | Reduced serum ALT, AST, LDH; decreased apoptosis |
| Non-alcoholic Fatty Liver Disease | Oral gavage | 80 mg/kg/day for 6 weeks | Standard suspension | Improved hepatic steatosis, restored gut barrier |
| Pharmacokinetic Studies | Intravenous & oral | 30 mg/kg (iv); 300 mg/kg (oral) | Nanoemulsion (300.7 nm particle size) | Bioavailability increased from 4.3% to 47.3% |
| Cancer Models | Not specified in sources | Concentration-dependent | Not specified | Inhibited HCC cell proliferation and migration |
For cellular studies, this compound is typically dissolved in DMSO to create stock solutions (commonly 20 mM), which are subsequently diluted in cell culture media with final DMSO concentrations not exceeding 0.1% to maintain cell viability. In neuroprotection studies using SH-SY5Y neuroblastoma cells, this compound pretreatment significantly protected against MPP⁺-induced cytotoxicity, with mechanisms involving the PI3K/Akt signaling pathway and CREB-mediated Bcl-2 expression [1] [6]. In hepatocellular carcinoma research, this compound treatment for 48 hours at concentrations of 10-50 μM inhibited proliferation and migration of Hep3B and HCCLM3 cells in a concentration-dependent manner by regulating glucose metabolism pathways [3].
Early formulation approaches for this compound involved simple solutions and suspensions using various solvent systems. In pharmacokinetic studies, researchers have used a mixture of Tween-80, propanediol, anhydrous ethanol, and polyvinyl acetate (0.8:0.8:0.8:8.2, v/v) for oral administration, and a system of DMSO, PEG400, and saline (1:1:1) for intravenous injection [6]. While these formulations enabled preliminary pharmacological evaluation, they suffered from low bioavailability (approximately 4.3% for conventional oral formulations) and inconsistent absorption profiles [6].
To overcome the limitations of conventional formulations, several advanced delivery systems have been developed for this compound:
Nanocrystal Formulations: Rod-shaped nanocrystals with particle sizes of approximately 160 nm and 33.3% drug loading have been developed, exhibiting fast dissolution rates in vitro and enhanced cellular internalization. These nanocrystals significantly improved oral bioavailability and brain delivery for Parkinson's disease treatment [5].
Nanoemulsion Systems: Oil-in-water nanoemulsions with mean particle sizes of 300.7 ± 2.7 nm have been successfully formulated using soybean oil containing Solutol HS 15 (52.6%, w/w) as a nonionic surfactant. This formulation dramatically increased the absolute bioavailability of this compound from 4.3% to 47.3% in rat studies [6].
Optimized Extraction Methods: Novel extraction techniques including microwave-assisted extraction (MAE), supercritical CO₂ fluid extraction (SFE), and aqueous two-phase system coupled with ultrasound have been developed to improve extraction efficiency while reducing processing time and solvent consumption [1].
Table 3: Formulation Strategies for Enhancing this compound Bioavailability
| Formulation Type | Composition | Particle Size | Administration Route | Bioavailability Improvement |
|---|---|---|---|---|
| Conventional Suspension | Tween-80, propanediol, ethanol, PVA (0.8:0.8:0.8:8.2) | Not applicable | Oral | Reference (4.3%) |
| Nanocrystals | Pure drug nanocrystals | ∼160 nm | Oral | Significant improvement in brain delivery |
| Nanoemulsion | Soybean oil, Solutol HS 15, aqueous phase | 300.7 ± 2.7 nm | Intravenous and oral | Increased from 4.3% to 47.3% |
| Solution for IV | DMSO, PEG400, saline (1:1:1) | Not applicable | Intravenous | 100% (reference for bioavailability calculation) |
Objective: To evaluate the pharmacokinetic profile and absolute bioavailability of this compound using nanoemulsion formulations.
Materials and Equipment:
Procedure:
Formulation Preparation:
Animal Dosing and Sample Collection:
Sample Analysis:
Data Analysis:
Objective: To evaluate the inhibitory effects of this compound on hepatocellular carcinoma cell proliferation and migration.
Materials and Equipment:
Procedure:
Cell Culture and Treatment:
Cell Viability Assessment:
Proliferation Analysis (EdU Assay):
Clone Formation Assay:
Mechanistic Studies:
This compound exerts its diverse pharmacological effects through modulation of multiple cellular signaling pathways, which vary depending on the specific disease context:
Diagram 1: Signaling Pathways Modulated by this compound
The diagram above illustrates the key molecular pathways through which this compound exerts its pharmacological effects. In neurodegenerative models, particularly Parkinson's disease, this compound activates the PI3K/Akt survival pathway and promotes CREB-mediated Bcl-2 expression, leading to enhanced neuronal survival. Simultaneously, it inhibits GSK3β activity, further contributing to its neuroprotective effects [1] [5]. In liver injury models, this compound demonstrates potent anti-inflammatory and antioxidant properties through suppression of the MAPK and NF-κB pathways while activating the Nrf2-Keap1-ARE system, which enhances cellular antioxidant defense mechanisms [2] [4]. For hepatocellular carcinoma, this compound inhibits cancer cell proliferation primarily by disrupting glucose metabolism pathways, inducing apoptosis, and causing cell cycle arrest [3].
This compound exhibits significant pharmacokinetic interactions with concurrently administered drugs due to its effects on metabolic enzymes and transport proteins. Recent studies have demonstrated that this compound inhibits P-glycoprotein (P-gp) in the intestine, leading to increased systemic exposure of co-administered drugs that are P-gp substrates. When this compound (20 mg/kg) was co-administered with lenvatinib—an anti-cancer drug and P-gp substrate—the area under the curve (AUC₀–∞) and maximum plasma concentration (Cmax) of lenvatinib increased by 54.3% and 54.8%, respectively [7]. This interaction was attributed to significant downregulation of P-gp mRNA and protein expression in intestinal tissues.
Additionally, this compound's metabolism involves cytochrome P450 enzymes, particularly CYP3A4, suggesting potential interactions with drugs that inhibit or induce these enzymes [7]. These interactions should be carefully considered in both experimental design and potential clinical applications. Researchers conducting combination therapy studies should include appropriate pharmacokinetic evaluations and dose adjustments based on these interactions.
This compound represents a promising multifunctional compound with demonstrated efficacy across multiple disease models, particularly neurodegenerative disorders and liver conditions. The development of advanced formulation strategies, especially nanocrystals and nanoemulsions, has significantly addressed the inherent bioavailability challenges associated with this BCS Class II compound. Researchers should select administration routes and formulations based on their specific disease model and target tissue, considering the substantial differences in pharmacokinetic profiles between conventional and advanced delivery systems.
Future research directions should include:
These application notes provide researchers with validated protocols and formulation strategies to facilitate further investigation of this promising natural compound in preclinical drug development.
This compound (Sch A), also known as gomisin C, schizandrin A, or wuweizi ester A, is a dibenzocyclooctadiene lignan monomer isolated from the fruit of Schisandra chinensis (Turcz.) Baill. [1]. With a molecular formula of C₃₀H₃₂O₉ and a molecular weight of 536.57 g/mol, Sch A represents one of the most bioactive lignans found in this traditional Chinese medicinal plant [1]. Current research has revealed that Sch A possesses a wide spectrum of pharmacological activities, including anti-Parkinson, anti-inflammatory, hepatoprotective, and neuroprotective effects, making it a promising candidate for drug development [1] [2]. Its mechanisms of action are multifaceted, involving modulation of key signaling pathways such as MAPK, NF-κB, AKT/GSK3β, and PI3K/AKT, which contribute to its antioxidant, anti-inflammatory, and antiapoptotic properties [1].
The structural features of Sch A, particularly the presence of a benzoyloxy substituent on the cyclooctadiene ring and methylenedioxy groups, are critical for its enhanced neuroprotective activity compared to other schisandra lignans [1]. This application note provides comprehensive protocols for stock solution preparation, analytical methods, and experimental applications of Sch A to support researchers in the field of natural product drug development.
This compound has the CAS registry number 58546-56-8 and exhibits specific physicochemical properties that dictate its handling and application in experimental systems [3]. The compound is described as a solid powder at room temperature and has demonstrated stability under proper storage conditions [3] [4]. Understanding these fundamental characteristics is essential for appropriate experimental design and interpretation of results involving this bioactive compound.
Table 1: Basic Physicochemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 58546-56-8 | [3] |
| Molecular Formula | C₃₀H₃₂O₉ | [1] |
| Molecular Weight | 536.57 g/mol | [1] [3] |
| Physical Form | Solid powder | [3] [4] |
| Purity | ≥95.0% (HPLC) | [3] |
Solubility characteristics of this compound play a crucial role in formulating appropriate stock solutions for various experimental applications. According to available data, Sch A is highly soluble in benzene, chloroform, and acetone; soluble in methanol and ethanol; but insoluble in petroleum ether and water [1] [3]. This solubility profile necessitates the use of organic solvents for stock solution preparation, with methanol being the most commonly used solvent for analytical applications [3].
Storage requirements for this compound are critical for maintaining its stability and bioactivity. The compound should be stored refrigerated at 2-8°C in desiccated conditions to prevent degradation [3]. For long-term storage, Sch A powder is stable for at least three years when kept at -20°C, while stock solutions in DMSO maintain stability for up to six months at -80°C and one month at -20°C [4]. Proper handling includes protecting the compound from moisture and light exposure, as these factors may contribute to degradation over time.
Standard stock solutions of this compound are typically prepared in organic solvents to achieve concentrations suitable for various experimental applications. The following protocol outlines the preparation of a 50 mg/mL stock solution in DMSO:
Quality control of the stock solution should include verification of concentration using HPLC-UV analysis against a certified reference standard [3]. For biological applications, it is recommended to prepare fresh working solutions from stock aliquots on the day of experimentation.
While DMSO is the preferred solvent for biological applications due to its excellent solvating properties and compatibility with cellular assays, this compound can also be dissolved in other solvents depending on the specific experimental requirements:
For in vivo administration, nanoemulsion formulations have been developed to significantly improve the bioavailability of Sch A. One reported formulation consists of Sch A dissolved in soybean oil containing Solutol HS 15 (52.6%, w/w) as a nonionic surfactant, mixed with an aqueous phase to create an oil-in-water nanoemulsion with a mean particle size of approximately 300 nm [2]. This formulation approach increased the absolute bioavailability of Sch A in rats from 4.3% to 47.3%, addressing the compound's inherent solubility limitations [2].
High-performance liquid chromatography (HPLC) is the primary analytical method for quantifying this compound in both raw materials and biological samples. The following validated method provides optimal separation and detection:
Table 2: HPLC Conditions for this compound Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Column | Agilent Eclipse XDB-C18 (250 × 4.6 mm, 5 μm) or equivalent | [5] |
| Mobile Phase | Gradient: Water-formic acid (100:0.1, v/v) and acetonitrile | [5] |
| Flow Rate | 1.0 mL/min | [5] [2] |
| Temperature | 35°C | [5] |
| Detection Wavelength | 230 nm | [5] [2] |
| Injection Volume | 20 μL | [2] |
| Retention Time | ~6.1 minutes | [2] |
The calibration curve for this compound demonstrates excellent linearity in the range of 3.79-22.74 μg/mL with a correlation coefficient (r) ≥ 0.9995 [6]. The method has been validated for selectivity, accuracy, precision, and recovery, with average recoveries ranging from 97.74% to 102.71% [6]. For bioanalytical applications, sample preparation typically involves protein precipitation with acetonitrile or methanol followed by centrifugation and filtration through a 0.22 μm membrane prior to injection [2].
Comprehensive validation of the analytical method ensures reliability and reproducibility of this compound quantification:
Quality assurance during analysis should include system suitability tests, continuous calibration verification, and analysis of quality control samples at low, medium, and high concentrations within each batch.
This compound has demonstrated significant neuroprotective effects in models of Parkinson's disease, making it a promising candidate for neurodegenerative disorder therapeutics. The following protocol outlines the assessment of Sch A's neuroprotective activity in SH-SY5Y neuroblastoma cells:
Experimental Procedure:
Key Findings: Research has demonstrated that Sch A (5-20 μM) significantly protects SH-SY5Y cells against MPP⁺-induced cytotoxicity, with the protective effect mediated through activation of the PI3K/Akt signaling pathway and CREB-mediated Bcl-2 expression [1] [2]. The neuroprotective activity of Sch A is superior to other schisandra lignans, attributed to its unique benzoyloxy and methoxy substituents [1].
The anti-fibrotic activity of this compound can be evaluated in hepatic stellate cells (HSCs), particularly using the LX-2 or HSC-T6 cell lines:
Experimental Results: Sch A (0.25-2 μM) dose-dependently inhibits TGF-β1-induced HSC proliferation and activation, reducing expression of α-SMA and collagen I. This anti-fibrotic effect is associated with inhibition of the TAK1/MAPK and NF-κB signaling pathways [7].
Comprehensive pharmacokinetic evaluation of this compound is essential for understanding its absorption, distribution, and elimination characteristics:
Experimental Design:
Formulations:
Dosing and Sampling:
Sample Processing:
Data Analysis:
Key Findings: The absolute bioavailability of Sch A was significantly increased from 4.3% in conventional formulations to 47.3% when administered as a nanoemulsion, demonstrating the critical importance of formulation approaches for this compound [2].
Therapeutic efficacy of this compound has been demonstrated in several disease models:
Parkinson's Disease Model:
Liver Fibrosis Model:
Cognitive Function Model:
Schisantherin A (Sch A), a primary bioactive dibenzocyclooctadiene lignan isolated from Schisandra chinensis fruits, has attracted significant research interest due to its wide range of pharmacological activities, including hepatoprotective effects, neuroprotective properties, and anti-inflammatory actions [1]. Despite its promising therapeutic potential, understanding the metabolic fate of this compound has remained challenging due to the complexity of its biotransformation pathways and the low concentrations of its metabolites in biological systems. The development of reliable analytical methods for characterizing this compound and its metabolites is therefore crucial for advancing pharmacological and toxicological research on this compound.
Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-Q-TOF-MS/MS) has emerged as a powerful analytical platform for addressing these challenges, offering high resolution separation, accurate mass measurement, and comprehensive structural characterization capabilities [2]. This technique has proven particularly valuable for identifying and quantifying drug metabolites in complex biological matrices, enabling researchers to obtain detailed insights into drug metabolism and disposition. The application of UHPLC-Q-TOF-MS/MS to this compound analysis represents a significant advancement over traditional analytical methods, allowing for the simultaneous detection and structural elucidation of multiple metabolites in a single analytical run.
Recent studies have demonstrated that this compound undergoes extensive metabolism in biological systems, with both hepatic and extra-hepatic metabolic pathways contributing to its biotransformation [2]. The complex metabolic profile of this compound necessitates sophisticated analytical approaches that can detect and characterize diverse metabolites, including both phase I and phase II transformation products. The protocols described in this document provide a standardized framework for conducting such analyses, incorporating optimized parameters for instrument operation, sample preparation, and data processing to ensure reliable and reproducible results.
The complete analytical workflow for this compound metabolite identification and characterization integrates sample preparation, UHPLC-Q-TOF-MS/MS analysis, and sophisticated data processing, as visualized below:
Figure 1: Comprehensive Workflow for this compound Metabolite Identification Using UHPLC-Q-TOF-MS/MS
This integrated approach enables researchers to systematically identify and characterize both known and novel metabolites of this compound in various biological matrices. The workflow emphasizes the importance of comprehensive sample preparation, high-resolution chromatographic separation, and advanced data mining techniques to overcome the challenges associated with detecting low-abundance metabolites in complex biological samples. The combination of multiple data processing filters (MMDF, DBS, XIC, PIF, NLF) significantly enhances the ability to detect minor metabolites that might otherwise be obscured by background noise or matrix interference [2].
Chromatography system: Acquity UHPLC system (Waters, Milford, USA) or equivalent [2] [4].
Column: BEH C18 column (2.1 × 100 mm, 1.7 µm) or equivalent for optimal separation.
Column temperature: Maintain at 35°C for consistent retention times.
Mobile phase:
Gradient program:
| Time (min) | Flow Rate (mL/min) | %A | %B | |------------|-------------------|-----|-----| | 0 | 0.4 | 90 | 10 | | 2.0 | 0.4 | 80 | 20 | | 8.0 | 0.4 | 70 | 30 | | 12.0 | 0.4 | 50 | 50 | | 15.0 | 0.4 | 5 | 95 | | 17.0 | 0.4 | 5 | 95 | | 17.1 | 0.4 | 90 | 10 | | 20.0 | 0.4 | 90 | 10 |
Injection volume: 2-5 µL for optimal sensitivity without overloading [4].
The structural characterization of this compound and its metabolites relies on understanding its characteristic fragmentation pathways. Under positive ESI mode, this compound ([M+Na]⁺ at m/z 559.1948, C₃₀H₃₂O₉) displays several diagnostic fragment ions that provide valuable structural information [2]. The compound contains distinctive functional groups including a methylenedioxy group, methyl groups, methoxy groups, benzoyloxy group, and hydroxyl group, which dictate its fragmentation behavior during collision-induced dissociation.
Key fragmentation pathways include:
The knowledge of these fragmentation patterns is essential for identifying structurally related metabolites and determining their modification sites, as metabolites typically exhibit similar fragmentation behavior with characteristic mass shifts corresponding to their biotransformations.
The application of the described UHPLC-Q-TOF-MS/MS methodology has enabled the comprehensive identification of this compound metabolites in various biological matrices. A recent systematic study successfully identified 60 metabolites of this compound, including 48 phase-I metabolites and 12 phase-II metabolites, with 45 of these metabolites reported for the first time [2]. The distribution of these metabolites across biological compartments provides valuable insights into the absorption, distribution, metabolism, and excretion of this compound.
Table 1: Distribution of this compound Metabolites in Biological Samples
| Sample Type | Total Metabolites Identified | Phase-I Metabolites | Phase-II Metabolites | Key Metabolites |
|---|---|---|---|---|
| Urine | 56 | 44 | 12 | Oxidation, reduction, conjugation products |
| Bile | 8 | 5 | 3 | Glucuronide conjugates |
| Plasma | 19 | 15 | 4 | Prototype drug, primary metabolites |
| Liver Microsomes | 5 | 5 | 0 | Oxidation products |
The extensive metabolite profile detected in urine suggests that renal excretion is a major elimination pathway for this compound and its metabolites. The presence of multiple phase-II metabolites in bile indicates significant hepatic processing and biliary excretion, while the detection of 19 metabolites in plasma highlights the complex metabolic profile that circulates systemically and potentially contributes to pharmacological activity.
The metabolism of this compound involves diverse biotransformation pathways, with both phase I functionalization reactions and phase II conjugation reactions contributing to its metabolic clearance. The identification of 60 metabolites demonstrates the extensive biotransformation that this compound undergoes in biological systems, with hepatic and extra-hepatic pathways both playing significant roles [2].
Table 2: Major Metabolic Pathways of this compound Identified by UHPLC-Q-TOF-MS/MS
| Metabolic Pathway | Type | Mass Change | Representative Metabolites | Biological Location |
|---|---|---|---|---|
| Oxidation | Phase I | +16 Da | M1-M15 | Plasma, urine, bile, liver microsomes |
| Reduction | Phase I | -2 Da | M16-M18 | Urine, plasma |
| Demethylation | Phase I | -14 Da | M19-M25 | Urine, liver microsomes |
| Demethoxylation | Phase I | -30 Da | M26-M30 | Urine, plasma |
| Glucuronidation | Phase II | +176 Da | M31-M38 | Bile, urine |
| Sulfation | Phase II | +80 Da | M39-M42 | Urine |
| Glutathione conjugation | Phase II | +305 Da | M43-M45 | Bile |
| Taurine conjugation | Phase II | +107 Da | M46-M48 | Bile |
The metabolic pathways primarily involve oxidation, reduction, methylation, and conjugation with glucuronide, taurine, glucose, and glutathione groups [2]. The methoxy group and biphenyl cyclooctene skeleton have been identified as the primary metabolic sites in this compound, with the benzoyloxy and methoxy groups playing particularly important roles in determining metabolic selectivity and potentially influencing biological activity [1]. The visualization below summarizes the major metabolic pathways and their relationships:
Figure 2: Major Metabolic Pathways of this compound Identified by UHPLC-Q-TOF-MS/MS
The extensive metabolism of this compound, particularly the formation of multiple oxidation products and conjugates, has important implications for its pharmacological activity and potential toxicity. The presence of taurine and glutathione conjugates suggests the potential formation of reactive intermediates during metabolism, while the diversity of glucuronide conjugates highlights the significance of UDP-glucuronosyltransferase enzymes in this compound clearance [2]. Understanding these metabolic pathways is essential for predicting potential drug interactions, interpreting pharmacokinetic data, and guiding further development of this compound as a therapeutic agent.
The UHPLC-Q-TOF-MS/MS methodology described in this application note provides a robust, sensitive, and comprehensive approach for analyzing this compound and its metabolites in complex biological samples. The optimized protocols enable researchers to overcome the significant analytical challenges associated with metabolite identification and characterization, particularly the detection of low-abundance metabolites in the presence of complex biological matrices. The application of advanced data mining techniques, including Multiple Mass Defect Filter (MMDF) and Dynamic Background Subtraction (DBS), has proven essential for comprehensive metabolite profiling [2].
The successful identification of 60 metabolites of this compound highlights the power of this analytical approach and provides valuable insights into the biotransformation pathways of this important natural product [2]. The methodology offers significant advantages over traditional analytical techniques, including higher resolution separation, greater sensitivity, and more accurate mass measurement, making it particularly suitable for metabolite identification studies in drug discovery and development. Furthermore, the detailed structural information obtained through MS/MS analysis enables researchers to establish clear structure-fragmentation relationships that facilitate the characterization of novel metabolites.
This UHPLC-Q-TOF-MS/MS platform represents a valuable tool for researchers investigating the metabolic fate of this compound and related lignans, with applications in pharmacokinetic studies, drug interaction assessments, and toxicological evaluations. The protocols and methodologies described can be readily adapted to investigate other natural products with similar structural characteristics, providing a framework for comprehensive metabolite profiling that can significantly advance our understanding of natural product metabolism and its implications for therapeutic application.
*In Vitro* Incubation with Liver Microsomes:
*In Vivo* Biological Sample Collection (Rats):
The experimental workflow for metabolite identification is summarized in the following diagram:
The application of this protocol successfully identified numerous metabolites. The table below summarizes the quantitative distribution and the primary metabolic reactions observed for this compound.
| Sample Type | Total Metabolites Identified | Phase-I Metabolites | Phase-II Metabolites | Key Metabolic Reactions Observed |
|---|---|---|---|---|
| Urine | 56 | 44 | 12 | Oxidation, reduction, methylation, glucuronidation, taurine conjugation |
| Bile | 8 | 4 | 4 | Glucuronidation, glutathione conjugation |
| Plasma | 19 | 15 | 4 | Oxidation, glucuronidation |
| Rat Liver Microsomes (RLMs) | 5 | 5 | 0 | Oxidation, reduction |
This compound produces a deprotonated molecular ion [M+Na]⁺ at m/z 559.1948 [1]. Key diagnostic fragments include:
C₇H₄O), indicating a benzoyl group at C-6 [1].H₂O) from the ion at m/z 415, suggesting a hydroxyl group at C-7 [1].HCHO), methoxy (OCH₃), and methyl (CH₃) groups, with demethylation susceptibility following the order 3-CH₃ > 2-CH₃ > 1-CH₃ = 14-CH₃ [1].[M+H]⁺ ions at m/z 419.1712, 18 Da (H₂O) higher than the ion at m/z 401, suggesting addition of oxygen and loss of two hydrogens [1].The primary metabolic pathways of this compound involve both Phase I and Phase II reactions, leading to a diverse array of metabolites.
This compound (Sch A) is a bioactive dibenzocyclooctadiene lignan primarily isolated from the fruits of Schisandra chinensis (Turcz.) Baill., a traditional Chinese medicinal plant with a 2,000-year history of therapeutic use [1] [2]. This compound has attracted significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and antitumor activities [1] [3]. With a molecular formula of C₃₀H₃₂O₉ and a molecular weight of 536.57 g/mol, this compound features unique structural characteristics including a methylenedioxy group, methoxy groups, a benzoyloxy group, and a hydroxyl group, which contribute to its biological activity [1]. Recent research has increasingly focused on its potential as an anti-cancer agent, demonstrating efficacy against various cancer types through multiple molecular mechanisms.
Western blotting has emerged as a fundamental technique for investigating this compound's mechanisms of action at the protein level. This method enables researchers to validate and quantify changes in protein expression resulting from Sch A treatment, providing critical insights into its effects on signaling pathways, apoptosis, metabolism, and other cellular processes. The specificity and sensitivity of western blotting make it particularly valuable for pharmaceutical development, where understanding precise molecular targets is essential for drug optimization and safety profiling. For researchers studying Sch A's effects, western blotting serves as a cornerstone technique for confirming hypotheses generated through omics approaches and functional assays [4] [3].
Cell culture and treatment: Human hepatoma cell lines (Hep3B, HCCLM3) and non-small cell lung cancer cell lines (A549, HCC827) have been commonly used in Sch A studies [4] [3]. Culture cells according to standard protocols and treat with this compound at appropriate concentrations (typically 10-50 μM for in vitro studies) and duration based on experimental design. Prepare a stock solution of Sch A in DMSO (e.g., 20 mM) and dilute with culture medium to achieve working concentrations, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability [4].
Protein extraction: Aspirate media from treated cultures and wash cells with 1X PBS. Lyse cells using RIPA buffer (150 μL for a 6-well plate) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states [5]. For tissue samples, homogenize using an automated homogenizer with glass beads in lysis buffer (1,200 μL per 200 mg tissue) [6]. Scrape the cells, transfer the extract to a microcentrifuge tube, and sonicate for 10-15 seconds to complete cell lysis and shear DNA. Centrifuge the lysate at 14,000-17,000 × g for 5-10 minutes at 4°C to pellet insoluble material [6] [5]. Collect the supernatant (your protein lysate) and determine protein concentration using a BCA or Bradford assay [6] [4].
Sample preparation for electrophoresis: Dilute lysates in loading buffer containing DTT to a final protein concentration of 1-2 mg/mL [6]. Boil samples at 100°C for 5-10 minutes to denature proteins, then cool on ice. Centrifuge briefly before loading to pellet any insoluble material [5]. Aliquot and store unused lysates at -80°C for future use.
Gel selection and setup: Select an appropriate SDS-PAGE gel based on your target protein molecular weight (see Table 1). For most applications with Sch A studies, 4-12% Bis-Tris gradient gels provide excellent resolution for a wide range of protein sizes [6]. Set up the gel apparatus according to manufacturer instructions and fill with running buffer.
Table 1: Recommended Gel Types Based on Protein Size
| Protein Size Range | Recommended Gel Type | Running Buffer |
|---|---|---|
| 10-30 kDa | 4-12% Bis-Tris gradient | MES |
| 31-150 kDa | 4-12% Bis-Tris gradient | MOPS |
| >150 kDa | 3-8% Tris-Acetate gradient | Tris-Acetate |
Sample loading and electrophoresis: Load equal amounts of protein (10-40 μg for lysates, 10-500 ng for purified proteins) alongside a prestained molecular weight marker [6] [5]. Run the gel at constant voltage (typically 100-150V) until the dye front reaches the bottom. Optimal running times and voltages may require optimization based on specific equipment and target protein.
Protein transfer: After electrophoresis, proteins are transferred to a nitrocellulose or PVDF membrane using either wet, semi-dry, or dry transfer systems [7]. For PVDF membranes, pre-wet in 100% methanol for 30 seconds, rinse in deionized water, and equilibrate in transfer buffer for 5 minutes before use [7]. Nitrocellulose membranes can be equilibrated directly in transfer buffer. Transfer conditions vary by system but typically range from 60-90 minutes at constant current (200-300 mA) for wet transfer systems. After transfer, wash the membrane in deionized water 4 times for 5 minutes each to remove all transfer buffer [7].
Membrane blocking: Incubate the membrane with an adequate volume of blocking buffer for 30-60 minutes at room temperature with gentle agitation [7] [5]. For chemiluminescent detection, 5% non-fat dry milk in TBST is commonly used, though 5% BSA is preferred for phosphorylated proteins [5]. For fluorescent detection, use specialized blocking buffers without detergents that may increase background fluorescence [7].
Antibody incubation: Prepare primary antibody dilutions in blocking buffer or as recommended by the manufacturer (see Table 2 for typical dilution ranges). Incubate the membrane with primary antibody with gentle agitation, either for 1 hour at room temperature or overnight at 4°C [7] [5]. Wash the membrane 3 times for 10 minutes each with TBST or PBST to remove unbound primary antibody. Prepare secondary antibody conjugated to HRP or fluorescent dyes in blocking buffer or wash buffer according to manufacturer recommendations. Incubate the membrane with secondary antibody for 1 hour at room temperature with gentle agitation, protected from light if using fluorescent antibodies [7].
Table 2: Recommended Antibody Dilutions for Detection Methods
| Detection Method | Primary Antibody Dilution | Secondary Antibody Dilution |
|---|---|---|
| Standard ECL | 1:1,000 (0.2-10 μg/mL) | 1:1,000-1:15,000 |
| High-sensitivity ECL | 1:5,000 (0.01-1.0 μg/mL) | 1:20,000-1:500,000 |
| Fluorescent | Manufacturer recommendation | 1:5,000-1:20,000 (0.1-0.4 μg/mL) |
Detection and imaging: For chemiluminescent detection, incubate the membrane with ECL substrate according to manufacturer instructions (typically 1-5 minutes) [5]. Drain excess reagent and image using a digital imaging system or X-ray film. For fluorescent detection, image the membrane while wet or after drying using an appropriate fluorescence imaging system with the correct excitation/emission settings for your fluorescent dye [7]. Ensure proper exposure times to avoid saturation while capturing weak signals.
Recent studies have elucidated multiple molecular mechanisms underlying this compound's anti-cancer properties, with western blotting playing a crucial role in validating these findings. In hepatocellular carcinoma (HCC), Sch A demonstrated a significant inhibitory effect on cell proliferation and migration in vitro in a concentration-dependent manner [4]. RNA-sequencing analysis revealed that Sch A treatment resulted in differential expression of 213 genes (77 upregulated and 136 downregulated), with significant enrichment in metabolic pathways including galactose metabolism, fructose, and mannose metabolism [4]. Further investigation using gas chromatography-mass spectrometry confirmed that Sch A significantly inhibits the glucose metabolism pathway in Hep3B cells, suggesting its anti-tumor effects are mediated through metabolic reprogramming [4].
In non-small cell lung cancer (NSCLC) models, Sch A has been shown to induce ferroptosis, an iron-dependent form of non-apoptotic cell death [3]. Treatment with Sch A increased intracellular Fe²⁺ levels, reduced mitochondrial membrane potential, and depleted glutathione content in A549 and HCC827 lung cancer cells. These effects were reversible with ferroptosis inhibitors ferrostatin-1 and deferoxamine, confirming the mechanism of cell death [3]. Western blot analysis revealed that Sch A upregulates the expression of yes-associated protein (YAP) and ferroptosis-related proteins, including acyl-CoA synthase long-chain family member 4 (ACSL4) and transferrin receptor (TfR), suggesting activation of the YAP/ACSL4/TfR signaling axis [3]. Silencing YAP expression led to downregulation of ACSL4 and TfR, even in the presence of Sch A, establishing this pathway as critical to Sch A's mechanism in NSCLC.
The following diagram illustrates the key signaling pathways modulated by this compound as identified through western blot analyses:
Beyond its anti-cancer applications, this compound exhibits significant neuroprotective properties through modulation of additional signaling pathways. In studies investigating its effects on chronic fatigue-induced cognitive impairment, Sch A treatment improved learning and memory capabilities in mouse models [8]. Western blot analysis of hippocampal tissue revealed that these improvements were associated with modulation of the Nrf2-Keap1 pathway, with Sch A downregulating Keap1 protein expression while upregulating Nrf2 and its downstream target heme oxygenase-1 (HO-1) [8]. Additionally, Sch A treatment altered the balance of apoptotic regulators, decreasing pro-apoptotic Bax and cleaved caspase-3 while increasing anti-apoptotic Bcl2 expression [8].
The anti-inflammatory properties of this compound have been demonstrated in lipopolysaccharide (LPS)-treated RAW 264.7 macrophages, where it reduced levels of TNF-α, IL-6, NO, and PGE2 in a concentration-dependent manner [9]. Western blot analyses showed that Sch A downregulated iNOS and COX-2 protein expression while inhibiting phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-jun NH2-terminal kinase (JNK) [9]. Furthermore, Sch A inhibited p65-NF-κB translocation into the nucleus by preventing IκBα degradation, providing mechanistic insight into its anti-inflammatory effects [9].
Western blot studies on this compound have revealed consistent alterations in specific protein targets across various experimental models. The following table summarizes key protein expression changes documented in the literature:
Table 3: Protein Expression Changes in Response to this compound Treatment
| Protein Target | Experimental Model | Expression Change | Biological Significance |
|---|---|---|---|
| YAP | NSCLC cells (A549, HCC827) | Upregulation | Promotes ferroptosis through ACSL4/TfR axis |
| ACSL4 | NSCLC cells (A549, HCC827) | Upregulation | Enhances PUFA-PL synthesis for ferroptosis |
| TfR | NSCLC cells (A549, HCC827) | Upregulation | Increases iron uptake for ferroptosis |
| Nrf2 | Chronic fatigue mouse model | Upregulation | Activates antioxidant response pathway |
| HO-1 | Chronic fatigue mouse model | Upregulation | Mediates cytoprotective effects |
| Keap1 | Chronic fatigue mouse model | Downregulation | Releases inhibition of Nrf2 pathway |
| Bax | Chronic fatigue mouse model | Downregulation | Reduces pro-apoptotic signaling |
| Bcl2 | Chronic fatigue mouse model | Upregulation | Enhances anti-apoptotic signaling |
| Cleaved caspase-3 | Chronic fatigue mouse model | Downregulation | Inhibits apoptosis execution |
| iNOS | LPS-treated RAW 264.7 cells | Downregulation | Reduces nitric oxide production |
| COX-2 | LPS-treated RAW 264.7 cells | Downregulation | Decreases inflammatory prostaglandins |
| CDK1 | Hepatoma cells (Hep3B, HCCLM3) | Downregulation | Inhibits cell cycle progression |
| Survivin | Hepatoma cells (Hep3B, HCCLM3) | Downregulation | Reduces apoptosis inhibition |
| MMP2 | Hepatoma cells (Hep3B, HCCLM3) | Downregulation | Impairs metastatic potential |
The following table compiles antibody specifications and experimental conditions from key this compound studies to facilitate protocol replication:
Table 4: Antibody Specifications and Experimental Conditions in this compound Studies
| Target Protein | Antibody Source | Dilution | Sample Type | Sch A Concentration |
|---|---|---|---|---|
| CDK1, Survivin, MMP2 | Zen-BioScience | Not specified | Hep3B, HCCLM3 cell lysates | 10-50 μM |
| GAPDH | Zen-BioScience | Not specified | Hep3B, HCCLM3 cell lysates | 10-50 μM |
| Keap1, Nrf2, HO-1 | ABclonal Biotech | 1:1,000 | Mouse hippocampal tissue | 2.5 mg/kg (in vivo) |
| Bcl2, Bax, Cleaved caspase-3 | ABclonal Biotech | 1:1,000 | Mouse hippocampal tissue | 2.5 mg/kg (in vivo) |
| YAP, ACSL4, TfR | Not specified | Not specified | A549, HCC827 cell lysates | 6-16 μg/mL |
When working with this compound-treated cells, several technical considerations can significantly enhance western blot results. Sch A has been reported to affect metabolic pathways and induce oxidative stress in various cell models, which may influence protein integrity and modification states [4] [3]. To preserve these sensitive modifications, always include fresh protease and phosphatase inhibitors in lysis buffers and maintain samples at 4°C throughout preparation. For studies investigating Sch A's effects on phosphorylated proteins, consider using specialized phosphatase inhibitor cocktails optimized for preserving specific phosphorylation states.
Protein concentration determination is particularly important when comparing Sch A-treated and control samples, as treatment may alter total protein synthesis. Use colorimetric assays (BCA or Bradford) with BSA standards to ensure accurate quantification across all samples. When preparing samples for electrophoresis, ensure equal loading by normalizing to the lowest concentration sample rather than diluting all samples to the same volume, which preserves the integrity of experimental comparisons.
The diverse mechanisms of this compound action necessitate detection of proteins with varying expression levels and cellular abundances. For low-abundance proteins such as transcription factors (Nrf2, YAP) or signaling intermediates, employ high-sensitivity chemiluminescent substrates (e.g., SuperSignal West Femto or West Atto) that can detect sub-nanogram quantities of protein [7]. These substrates enable the use of higher antibody dilutions (1:5,000-1:20,000 for primaries), reducing nonspecific background while maintaining strong signal detection.
For experiments requiring quantification of protein expression changes, fluorescent western blotting offers several advantages over chemiluminescent detection, including a broader linear dynamic range and the ability to multiplex targets [7]. When using fluorescent detection, optimize secondary antibody concentrations to approximately 0.1-0.4 μg/mL (typically 1:5,000-1:20,000 dilution from 2 mg/mL stock) to maximize signal-to-noise ratio [7]. Protect fluorescently labeled blots from light throughout the incubation and imaging process to prevent photobleaching of fluorophores.
Western blot analysis has been instrumental in elucidating the multifaceted mechanisms of this compound action across various disease models. The consistent demonstration of Sch A's effects on critical signaling pathways—including YAP/ACSL4/TfR in NSCLC ferroptosis, Nrf2-Keap1 in neuroprotection, and NF-κB/MAPK in inflammation—highlights its potential as a multi-target therapeutic agent. The comprehensive western blot protocol outlined in this application note provides researchers with a robust methodology for investigating Sch A's mechanisms in their specific experimental systems.
When applying these techniques to this compound research, careful attention to sample preparation, antibody validation, and detection optimization will yield the most reliable and reproducible results. As research on this promising compound continues to expand, western blotting will remain an essential tool for validating new molecular targets and advancing our understanding of its therapeutic potential in cancer, neurodegenerative disorders, and inflammatory conditions.
This compound (Sch A) is a dibenzocyclooctadiene lignan monomer isolated from the fruit of Schisandra chinensis [1]. It exhibits a wide range of pharmacological activities, and research into its anti-cancer, cardioprotective, and neuroprotective effects often involves understanding its impact on various signaling pathways.
The table below summarizes key mechanistic studies relevant to designing an IHC investigation.
| Research Focus | Proposed Mechanism of Action | Key Signaling Pathways/ Targets Implicated | Potential IHC Detection Targets |
|---|---|---|---|
| Anti-hepatocellular Carcinoma | Inhibits cancer cell proliferation and migration by regulating glucose metabolism [2]. | Galactose, fructose, and mannose metabolism pathways; downregulation of CDK1, survivin, MMP2 [2]. | CDK1, Survivin, MMP2, GLUTs (glucose transporters), PKM2 |
| Cardioprotection (Myocardial Infarction) | Ameliorates oxidative stress and inflammation [3]. | PI3K-AKT/Nrf2/ARE (activation); TLR4/MAPK/NF-κB (inhibition) [3]. | Nrf2, NF-κB p65, TNF-α, IL-6, Phospho-AKT |
| Neuroprotection (Alzheimer's Disease) | Reduces hippocampal oxidative stress and inflammation, improves memory [4]. | Reduction in acetylcholinesterase (AChE) activity and inflammatory cytokines like PTGS2/COX-2 [4]. | AChE, PTGS2/COX-2, BDNF, CNTF |
| Antioxidant & Anti-inflammatory | A common mechanism across multiple diseases; reduces reactive oxygen species (ROS) and pro-inflammatory cytokines [1] [3]. | Modulation of MAPK, NF-κB, and PI3K/AKT pathways [1]. | NOX4 (a source of ROS) [5], Nitrotyrosine, MDA-protein adducts |
The following is a general IHC protocol that can be adapted to investigate the effects of Sch A treatment in animal models. For example, you could compare tissue sections (e.g., liver, heart, or brain) from a disease model treated with Sch A against untreated controls.
Workflow Overview: The following diagram outlines the major steps of a typical IHC experiment.
1. Tissue Preparation and Sectioning
2. Deparaffinization, Rehydration, and Antigen Retrieval
3. Immunostaining
4. Detection, Counterstaining, and Mounting
5. Analysis
A study on myocardial infarction used IHC to validate findings, detecting markers like TNF-α and IL-1β [3]. For investigating Sch A's antioxidant effects, you could target NADPH oxidase 4 (NOX4), a key enzyme in reactive oxygen species production.
The therapeutic potential of Schisantherin A (Sin A) is demonstrated across various disease models. The following table summarizes key quantitative findings from recent pre-clinical studies.
Table 1: Experimentally Observed Effects of this compound in Animal Models
| Disease Model | Dosage of Sin A | Key Quantitative Findings | Proposed Mechanism of Action |
|---|---|---|---|
| Non-Alcoholic Fatty Liver Disease (NAFLD) [1] | 80 mg/kg/day, oral, for 6 weeks | Ameliorated hepatic steatosis & inflammation; improved gut barrier function; reduced serum LPS. | Suppression of LPS-TLR4 signaling; restoration of intestinal barrier; modulation of gut microbiota [1]. |
| Acute Myocardial Infarction [2] | 5 & 10 mg/kg/day, oral, for 20 days | At 10 mg/kg: Reduced cardiac infarct size; ↓ CK-MB, cTnI, BNP; ↓ MDA, TNF-α, IL-6; ↑ SOD, CAT, GPx [2]. | Activation of PI3K-AKT/Nrf2/ARE pathway; suppression of TLR4/MAPK/NF-κB pathway [2]. |
| Hepatocellular Carcinoma [3] | 10, 30, 50 μM (in vitro); in vivo dose not specified | Inhibited Hep3B & HCCLM3 cell proliferation (IC50 ~30-50 μM); suppressed tumor growth in xenograft mice [3]. | Inhibition of glucose metabolism pathway (glycolysis); downregulation of CDK1, Survivin, MMP2 [3]. |
| Chronic Fatigue & Memory Impairment [4] | 2.5 mg/kg/day, oral, for 6 weeks | Improved learning & memory; ↑ SOD, CAT, GSH in hippocampus; ↓ MDA; modulated Bcl-2/Bax ratio [4]. | Activation of Nrf2-Keap1-ARE pathway; inhibition of hippocampal apoptosis [4]. |
While the searched literature does not contain a direct protocol for measuring this compound via ELISA, the following methodologies are central to the cited studies and are critical for any associated drug development work.
This is a standard protocol for a sandwich ELISA, which is a common method for quantifying proteins like cytokines or biomarkers in biological samples. This would be the foundational approach for developing an assay to measure biomarkers affected by Sin A treatment.
Workflow Diagram: Sandwich ELISA Procedure
Procedure:
This protocol outlines the methodology used in the search results to investigate the effects of Sin A on NAFLD.
Workflow Diagram: In-Vivo Study of Sin A for NAFLD
Procedure Summary:
The therapeutic effects of Sin A are mediated through multiple signaling pathways. The following diagram and table integrate findings from the searched studies to provide a comprehensive overview.
Pathway Diagram: Key Signaling Pathways Modulated by this compound
Table 2: Key Signaling Pathways Targeted by this compound
| Targeted Pathway | Effect of Sin A | Biological Outcome | Relevant Disease Model |
|---|---|---|---|
| Nrf2/ARE Pathway [4] [2] | Activation | Upregulation of antioxidant enzymes (HO-1, SOD, CAT, GPx); reduced oxidative stress (↓ MDA) [4] [2]. | Myocardial Infarction, Chronic Fatigue |
| TLR4/MAPK/NF-κB Pathway [1] [2] | Suppression | Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); decreased inflammation [1] [2]. | NAFLD, Myocardial Infarction |
| PI3K-AKT Pathway [2] | Activation | Promotion of cell survival; inhibition of apoptosis (↑ Bcl-2) [2]. | Myocardial Infarction |
| Glucose Metabolism [3] | Inhibition | Suppression of glycolysis; inhibition of cancer cell proliferation and migration [3]. | Hepatocellular Carcinoma |
| Gut-Liver Axis [1] | Improvement | Restoration of intestinal barrier function (↑ Occludin); reduced systemic LPS; modulated gut microbiota [1]. | NAFLD |
For scientists aiming to quantify this compound, the most viable strategy is to develop a competitive ELISA. This would require synthesizing a this compound-protein conjugate (e.g., with BSA or KLH) for immunization and plate coating, followed by the generation and characterization of specific anti-Sin A monoclonal or polyclonal antibodies.
The pharmacological data and protocols provided here are essential for validating the biological activity of Sin A in samples from in-vivo or clinical studies where the compound is quantified. The outlined protocols for in-vivo models and biochemical analyses serve as a robust framework for conducting efficacy and mechanism-of-action studies.
This protocol outlines the procedures for investigating the tissue distribution of Schisantherin A (Sch A) in a rodent model following a single intravenous administration.
The following method can be adapted from published analytical approaches [5] [6].
The table below summarizes the parameters you would aim to calculate from the tissue concentration data.
| Parameter | Definition |
|---|---|
| Cmax | Maximum observed concentration in the tissue. |
| Tmax | Time to reach Cmax. |
| AUC0-t | Area under the concentration-time curve from zero to the last measurable time point. |
| AUC0-∞ | Area under the concentration-time curve from zero to infinity. |
| t1/2 | Terminal elimination half-life. |
While quantitative distribution data is lacking, pharmacological studies strongly suggest Sch A localizes in and acts upon several key organs. The table below summarizes these inferred distribution patterns based on observed effects.
| Tissue/Organ | Observed Pharmacological Effect | Inferred Distribution |
|---|---|---|
| Liver | Inhibits hepatocellular carcinoma cell proliferation and tumor growth [3]. | High distribution expected due to significant pharmacological activity. |
| Lungs | Induces ferroptosis in non-small cell lung cancer cells and protects against acute respiratory distress syndrome [4] [2]. | Moderate to high distribution likely. |
| Brain | Improves learning and memory; demonstrates anti-Parkinson effects [1] [5]. | Confirms distribution across the blood-brain barrier. |
| Kidneys | Expected route of elimination for most small molecules, though not explicitly studied for Sch A. | Likely involved in excretion, leading to measurable concentrations. |
To visualize the key molecular mechanisms of Sch A as discovered in recent research and the experimental workflow for its tissue distribution study, the following diagrams were created using Graphviz.
The absence of definitive tissue distribution data for this compound represents a significant gap in the literature that must be addressed to advance its therapeutic development. The proposed protocol provides a foundational framework for this essential research.
Future studies should focus on:
The most reliable method for determining Sch A in biological samples like plasma is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
The table below summarizes key pharmacokinetic characteristics of this compound, which are essential for designing and interpreting plasma concentration studies.
| Parameter | Description / Value | Notes |
|---|---|---|
| Molecular Formula & Weight | C₃₀H₃₂O₉; 536.57 g/mol [1] | Fundamental for MS method development. |
| Solubility | Highly soluble in benzene, chloroform, acetone; soluble in methanol, ethanol; insoluble in water [1] | Explains low oral bioavailability and need for formulation strategies. |
| Metabolism | Extensive; primarily hepatic, but extrahepatic pathways also involved [1]. | A UPLC-Q-TOF-MS/MS study identified 56 metabolites in rat urine [1]. |
| Metabolic Pathways | Demethylation, hydroxylation, loss of benzoic acid, and conjugation with glucuronic acid, sulfate, or glutathione [1]. | The methoxy group and biphenyl cyclooctene are the main metabolic sites. |
| Tissue Distribution | Widely distributed; studies on similar lignans (schisandrin B) show high accumulation in the liver and kidneys [4]. | Schisandrin A can cross the blood-brain barrier, suggesting neuroprotective potential [4]. |
| Excretion | Primarily via bile and feces; minimal amounts in urine [4]. | Consistent with the excretion profile of schisandrin B [4]. |
| Bioavailability Challenges | Low water solubility and extensive first-pass metabolism limit systemic bioavailability [4] [5]. | A major focus of current research is overcoming these hurdles. |
The following diagram outlines a generalized experimental workflow for quantifying this compound in plasma, from sample collection to data analysis.
Understanding the pharmacological context can help frame the importance of plasma concentration measurements.
I hope these synthesized methodologies and parameters provide a solid foundation for your application notes and protocol development.
Schisantherin A is a dibenzocyclooctadiene lignan found in Schisandra chinensis and Schisandra sphenanthera, traditionally used for its hepatoprotective and anti-inflammatory properties [1] [2]. Its metabolism is significantly influenced by cytochrome P450 (CYP450) enzymes, and understanding this interaction is crucial for predicting herb-drug interactions and its own pharmacokinetics, especially in cases of liver impairment [2].
Research indicates that this compound and related lignans can inhibit various CYP enzymes. The following table summarizes key inhibitory data for this compound and a closely related compound, Gomisin A, for reference:
Table 1: Inhibitory Effects of this compound and Gomisin A on CYP Enzymes
| CYP Enzyme | Lignan | Inhibitory Effect (IC₅₀ or Potency) | Experimental System | Key Findings |
|---|---|---|---|---|
| CYP3A4 | This compound | Data not explicitly stated for microsomes | Hepatocellular carcinoma patient microsomes [2] | Metabolism is significantly decreased in impaired liver microsomes. |
| Gomisin A | IC₅₀ = 1.39 μM (strong inhibition) [3] | Human Liver Microsomes [3] | Time- and concentration-dependent inhibition. | |
| CYP2C19 | This compound | Data not explicitly stated for microsomes | Hepatocellular carcinoma patient microsomes [2] | Metabolism is significantly decreased. |
| Gomisin A | Strong time-dependent inhibition [3] | Human Liver Microsomes & rCYP2C19 [3] | Inhibition involves production of reactive carbene metabolites. | |
| CYP2C8 | Gomisin A | Strong time-dependent inhibition [3] | Human Liver Microsomes & rCYP2C8 [3] | Inhibition involves production of reactive carbene metabolites. |
| CYP2B6, CYP2C9, CYP2E1 | Dibenzocyclooctadiene Lignans | Time- and concentration-dependent inhibition [3] | Human Liver Microsomes [3] | Lignans with methylenedioxyphenyl groups show this effect. |
| CYP1A2, CYP2A6, CYP2D6 | Dibenzocyclooctadiene Lignans | No time-dependent inhibition [3] | Human Liver Microsomes [3] | Limited interaction with these specific CYP isoforms. |
The metabolic stability of this compound is directly impacted by the health of the liver tissue from which the microsomes are derived.
Table 2: Metabolic Stability of this compound in Different Liver Microsome Models
| Microsome Model | Metabolic Stability Finding | Pharmacokinetic Consequence |
|---|---|---|
| Healthy Rat/Human Microsomes | Standard metabolic clearance [2] | Expected plasma concentration profiles. |
| CCl₄-Intoxicated Rat Microsomes | Markedly decreased metabolism [2] | Increased Cₘₐₓ and AUC; prolonged MRT [2]. |
| Advanced Hepatocellular Carcinoma Patient Microsomes | Markedly decreased metabolism [2] | Significantly altered pharmacokinetics, predicting potential drug accumulation in patients with liver disease [2]. |
Key findings from these studies include:
Protocol 1: Metabolic Stability Assessment in Liver Microsomes
This protocol is adapted from methods used to study this compound and related lignans [2].
Protocol 2: Time-Dependent CYP Inhibition Screening
This protocol follows the approach used to characterize Gomisin A's inhibition [3].
The following diagrams, generated using Graphviz, illustrate the core experimental workflow and the proposed molecular interactions of this compound.
Diagram 1: Experimental workflow for assessing this compound metabolism and CYP inhibition in liver microsomes.
Diagram 2: Proposed metabolic pathway of this compound by CYP enzymes, leading to time-dependent inhibition.
This compound is a pharmacologically active lignan whose metabolism is highly dependent on CYP450 enzymes, particularly CYP3A4 and CYP2C19. Its pharmacokinetics are significantly altered in liver disease states, leading to potential accumulation. Researchers should employ liver microsomes from relevant disease models and include screening for time-dependent inhibition, especially when assessing its potential for herb-drug interactions.
| Formulation Strategy | Key Characteristics | Performance & Outcomes | Key Advantages |
|---|
| Nanoemulsion [1] | - Mean particle size: 300.7 ± 2.7 nm [1]
Here are the detailed methodologies for preparing the two formulations mentioned above.
This protocol describes a simple method for creating an oil-in-water nanoemulsion.
This formulation focuses on creating drug nanocrystals to improve dissolution and delivery.
Q1: What are the most common challenges when working with this compound formulations? A1: The primary challenges stem from the compound's inherent properties, which are common to many BCS Class II drugs [2] [3] [4]:
Q2: How can I confirm that my formulation improves brain delivery for neuroprotective applications? A2: Improved brain delivery is a key goal for anti-Parkinson's therapy [1] [2]. You can confirm this through:
Q3: My nanoemulsion is unstable or has a large PDI. What should I check? A3: High PDI indicates a broad particle size distribution. Focus on:
The following diagram illustrates how this compound exerts its neuroprotective effects and how advanced formulations facilitate this process.
To thoroughly evaluate your this compound formulation, consider this integrated workflow that connects critical analytical techniques with in vivo assessment.
Here are answers to common questions based on available research:
What are the primary challenges in working with Schisantherin A? The main challenge is its low oral bioavailability, which was reported to be only 4.3% in a rat study. This suggests the compound may have poor solubility or undergo significant first-pass metabolism, which are critical factors for its stability and efficacy in experimental formulations [1].
How can I improve the delivery and stability of this compound in formulations? Research indicates that a nanoemulsion formulation can significantly enhance its performance. One study successfully increased the absolute bioavailability of this compound in rats from 4.3% to 47.3% using an oil-in-water nanoemulsion composed of soybean oil and Solutol HS 15 as a surfactant, resulting in a mean particle size of about 301 nm [1].
What are the known metabolites of this compound? A comprehensive metabolomics study in rats identified 60 metabolites of this compound. The main metabolic pathways include oxidation, reduction, methylation, and conjugation with glucuronide, taurine, glucose, and glutathione groups. Most metabolites (45 out of 60) were reported for the first time in this study [2].
The table below summarizes key findings from a pharmacokinetic study that investigated different formulations of this compound in rats [1].
| Parameter | Traditional Suspension (Oral) | Nanoemulsion (Intravenous) | Nanoemulsion (Oral) |
|---|---|---|---|
| Absolute Bioavailability | 4.3% | Not Applicable (IV dose) | 47.3% |
| Dose | 300 mg/kg | 30 mg/kg | 30 mg/kg |
| Key Composition | Tween-80, Propanediol, Ethanol, PVA | Soybean oil, Solutol HS 15 | Soybean oil, Solutol HS 15 |
| Particle Size | Not applicable | 300.7 ± 2.7 nm | 300.7 ± 2.7 nm |
The following is an HPLC-UV method used to determine this compound concentration in rat plasma, which is essential for stability and pharmacokinetic studies [1]:
Problem: Low apparent potency or rapid loss of activity in cell-based assays. Investigation Direction: Consider that this compound is extensively metabolized. The metabolites identified in vivo [2] may have different activities compared to the parent compound. It may be necessary to characterize the compounds present in your assay medium using analytical techniques like LC-MS.
Problem: Poor solubility in aqueous buffers for in vitro experiments. Suggested Solution: The nanoemulsion formulation described previously is a highly effective strategy [1]. As a starting point for cell culture experiments, you can also try using stock solutions in DMSO, ensuring the final DMSO concentration is non-toxic to your cells (typically below 0.1-0.5%) [3].
Problem: Inconsistent chromatographic results during HPLC analysis. Troubleshooting Steps:
The following diagram illustrates the primary metabolic pathways of this compound identified in rats, which is crucial for understanding its stability and transformation in biological systems [2].
Diagram Title: this compound Metabolic Pathways
To summarize the key technical points for your research:
Understanding the full spectrum of Schisantherin A's metabolites is the first step in diagnosing interference. The following table summarizes the key findings from a rat study that identified 60 metabolites, providing a critical reference for potential interferents in your assays [1].
| Study Model | Number of Metabolites Identified | Primary Phase I Reactions | Primary Phase II Conjugations | Key Matrices Where Detected |
|---|---|---|---|---|
| Rat (in vivo & in vitro) | 60 Total (45 new at the time) | Oxidation, Reduction, Demethylation | Glucuronidation, Glutathione (GSH) conjugation, Taurine conjugation, Methylation | Plasma, Urine, Bile, Liver Microsomes |
Metabolites can interfere with experimental outcomes, particularly in pharmacological studies. Below are key mechanisms identified in recent research.
Induction of Ferroptosis in Cancer Studies: A 2025 study revealed that Sch A induces ferroptosis in non-small cell lung cancer (NSCLC) cells via the YAP/ACSL4/TfR signaling axis [2] [3]. If you are investigating alternative mechanisms like apoptosis or autophagy, you must rule out this potent ferroptotic pathway. The diagram below illustrates this key signaling pathway.
Alteration of Glucose Metabolism in Hepatocellular Carcinoma: Research indicates that Sch A inhibits Hep3B and HCCLM3 liver cancer cell proliferation by suppressing glucose metabolism pathways (galactose, fructose, and mannose metabolism) [4]. In metabolic studies, active metabolites could contribute to the observed glycolytic inhibition, confounding results if not accounted for.
Confounding Results in Neuroprotective Studies: Sch A has demonstrated neuroprotective effects in mouse models, improving learning and memory by activating the Nrf2-Keap1-ARE antioxidant pathway and reducing apoptosis [5]. If you are testing Sch A in similar models, its active metabolites might be the true effectors, potentially leading to misinterpretation of the primary active compound.
To diagnose metabolite-related issues, you can employ the robust methodology used to identify the 60 metabolites. The workflow below outlines this comprehensive strategy [1].
Detailed Methodology [1]:
Step 1: On-line Data Acquisition
Step 2: Post-acquisition Data Mining
Step 3: Structural Elucidation
Step 4: Isomer Distinction
Q1: How can I confirm if observed ferroptosis is specifically caused by this compound?
Q2: My cell-based assay shows unexpected antioxidant effects. Could metabolites be responsible?
Q3: Why should I be concerned about metabolites in my in vitro experiments?
The table below summarizes key parameters from established separation methods for your reference and comparison.
| Analysis Target | Chromatography Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Run Time / Notes | Citation |
|---|---|---|---|---|---|---|---|
| This compound & other lignans | Supercritical Fluid Chromatography (SFC) | Viridis HSS C18 SB | CO₂ / Methanol | Not specified | UV @ 210 nm or MS | < 10 min (rapid) | [1] |
| This compound & Schisandrin B | Reverse-Phase (RP)-HPLC | C18 Bondclone | Methanol : Water (68:32, v/v) | 1.00 | UV @ 220 nm | Used for Huganpian tablets | [2] |
| Multiple lignans & metabolites | UHPLC-Q-TOF-MS/MS | Not specified (C18 likely) | Gradient (water & acetonitrile, both with 0.1% formic acid) | 0.4 | MS (Positive ion mode) | For metabolite identification | [3] [4] |
| Multiple lignans | UPLC-QTOF-MS | Not specified (C18 likely) | Gradient (water & acetonitrile, both with 0.1% formic acid) | 0.3 | MS (Positive ion mode) | For chemical profiling | [5] |
Here are some frequent challenges and solutions in a Q&A format.
Q1: How can I improve the resolution of this compound from complex plant extracts?
Q2: What should I do if I get poor peak shape (tailing or broadening)?
Q3: My analysis is too slow. How can I increase throughput?
This detailed protocol, based on the research, is ideal for detecting this compound and its metabolites in complex biological matrices [3] [4].
1. Sample Preparation
2. Instrument Setup and Parameters
3. Data Processing and Metabolite Identification
The workflow for this protocol can be visualized as follows:
The table below summarizes the core parameters of a validated HPLC method for the simultaneous determination of SCA and other lignans, which can be adapted for quality control or pharmacokinetic studies [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |
| Detection | Ultraviolet (UV) at 217 nm |
| Column | Elite ODS C18 (250 mm × 4.6 mm, 5 μm) |
| Column Temperature | 30 °C |
| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 μL |
| Sample Solvent | Methanol |
| Extraction Method | Ultrasonic extraction for 20 minutes |
Detailed Gradient Program [1]:
For any analytical procedure, validation is crucial. The following table outlines key validation parameters and their target criteria, based on the ICH Q2(R2) guideline and the demonstrated performance of the HPLC method for SCA [1] [2] [3].
| Validation Parameter | Results & Acceptance Criteria |
|---|---|
| Linearity | Correlation coefficient (r) ≥ 0.9995 within test range [1]. |
| Precision (Repeatability) | Intra-day and inter-day Relative Standard Deviation (RSD) < 1.21% [1]. |
| Accuracy | Recovery rates between 99.51% - 101.31% [1]. |
| Specificity | No significant interfering peaks from blank plasma or sample matrix [4]. |
| Limit of Detection (LOD) & Quantification (LOQ) | LOD and LOQ are determined based on signal-to-noise ratios of 3 and 10, respectively. Specific values should be established during method development [1] [4]. |
Here are solutions to common issues you might encounter when developing or running an SCA analytical method.
Q1: I am experiencing poor peak shape or resolution for SCA. What could be the cause?
Q2: The recovery of SCA from my biological sample (e.g., plasma) is low and inconsistent. How can I improve it?
Q3: My method's sensitivity is insufficient for detecting low concentrations of SCA in pharmacokinetic studies. What are my options?
Q4: SCA is known to have poor aqueous solubility. Could this affect my analysis?
The following diagrams outline the logical flow of key procedures.
HPLC Sample Analysis Workflow
Analytical Method Validation Process
The table below summarizes the key parameters and characteristics for Schisantherin A as identified by UHPLC-Q-TOF-MS/MS [1] [2].
| Parameter | Specification / Observation |
|---|---|
| Ionization Mode | Positive ([M+Na]⁺) [1] |
| Observed [M+Na]⁺ | m/z 559.1948 [1] |
| Molecular Formula | C₃₀H₃₂O₉ (calculated for [M+Na]⁺) [1] |
| Chromatographic Retention Time | 11.99 minutes [1] |
| Characteristic Fragment Ions | m/z 415, 397, 385, 384, 373, 371, 366, 356, 342 [1] |
| Major Fragmentation Pathways | Loss of benzoic acid (C₇H₆O₂/C₆H₅COOH), H₂O, CH₂O, OCH₃, CH₃CHO, and methyl (CH₃) groups [1] |
The following diagram outlines the key steps for identifying and characterizing this compound and its metabolites, as described in the research:
Q1: What is a good internal standard for quantifying this compound in biological samples? A1: Bicyclol has been successfully used as an internal standard for the simultaneous quantification of this compound and other lignans in rat plasma [3] [5].
Q2: My signal for this compound is weak. What should I check? A2:
Q3: Are there other analytical methods for this compound? A3: Yes. While UHPLC-Q-TOF-MS/MS is powerful for identification, other methods like HPLC-UV/DAD [6] [7] and LC-MS/MS using triple quadrupole mass spectrometers in MRM mode [4] [8] are well-established for quantification, especially in pharmacokinetic studies.
This guide provides detailed methodologies and troubleshooting for the extraction, purification, and analysis of Schisantherin A, a key bioactive lignan from Schisandra fruits, to support researchers in natural product and drug development.
This compound can be extracted from dried, pulverized fruits of Schisandra sphenanthera or Schisandra chinensis using several techniques. The choice of method involves trade-offs between efficiency, cost, and compound stability.
Conventional Solvent Extraction: This is a common and reliable method.
Advanced Extraction Techniques: These methods offer higher efficiency but may require specialized equipment.
The table below summarizes and compares these key extraction methods.
| Method | Key Features | Typical this compound Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Conventional Solvent Extraction [1] | 80% Ethanol, ultrasound or heat reflux | Varies with raw material | Simple, scalable, low equipment cost | Long extraction time, high solvent consumption |
| Ultrasonic-Assisted Extraction (UAE) [3] | Solvent-to-solid ratio 20:1, 800 W, ~61 min | ~1.87 mg/g | Fast, no heating required, high yield | Requires ultrasonic equipment |
| Aqueous Two-Phase System + Ultrasound [3] | Liquid-liquid separation with ultrasonic energy | Not specified (higher efficiency) | High selectivity, reduced solvent use | Complex process optimization |
| Supercritical CO₂ Fluid Extraction (SFE) [3] | Uses supercritical CO₂ as solvent | Not specified | No organic solvents, high purity | Very high equipment cost |
After initial extraction, high-performance purification techniques are required to obtain a highly pure compound for use as a reference standard or in pharmacological studies.
The following diagram illustrates the HSCCC purification workflow.
A robust HPLC-DAD (Diode Array Detection) method allows for the simultaneous quantification of this compound and other bioactive lignans for quality control.
For rapid screening without extensive sample preparation, Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an emerging technology.
The general workflow for metabolite identification is summarized below.
| Strategy | Key Details | Supporting Context / Mechanism |
|---|---|---|
| Optimize Protein Immobilization [1] | Thoroughly evaluate and optimize conditions for protein immobilization on the SPR chip. | Ensures protein stability and activity, enabling selective capture of target small molecules. |
| Reduce Non-Specific Adsorption [1] | Assess and minimize non-specific protein binding on the chip surface. | Lowers background signals, enhancing the accuracy and reliability of detection. |
| Optimize Recovery Conditions [1] | Optimize the number of recovery cycles and sample concentrations. | Enhances the efficiency of recovering captured small molecules for accurate identification. |
| Use Competitive Binding Agents [2] | Use appropriate concentrations of organic solvents (e.g., acetonitrile, methanol). | Modifies the running buffer to reduce hydrophobic or ionic interactions with the chip surface. |
| Leverage Physicochemical Properties [2] | Sch A is a neutral molecule with low lipophilicity (Log P 1.7) and high plasma protein binding (fu p 0.08). | Its properties suggest a lower innate tendency for non-specific binding compared to more lipophilic analogs. |
Here are more detailed methodologies for the key strategies mentioned above, based on the application of Surface Plasmon Resonance (SPR) technology.
1. Protocol: Establishing a Stable SPR Fishing System [1] This approach uses immobilized target proteins as "bait" to selectively capture binding ligands from a complex mixture.
2. Protocol: Mitigating Non-Specific Binding in SPR Assays This general protocol focuses on reducing interference from non-specific binding.
The following diagram synthesizes information from the search results to illustrate the key properties of this compound and the logical workflow for troubleshooting non-specific binding.
The information provided should give you a solid foundation for troubleshooting non-specific binding of this compound.
Based on the search results, you can refer to the following data for guidance. The first table summarizes the optimal storage conditions for Schisandra chinensis fruits, which contain Schisantherin A [1] [2]. The second table presents the known chemical properties of the purified this compound compound [3].
Table 1: Optimal Storage Conditions for Schisandra chinensis Fruits
| Factor | Recommended Condition | Experimental Basis & Notes |
|---|---|---|
| Temperature | 5 °C | Compared to 15 °C and 25 °C, 5°C better preserved the main active components (lignans, organic acids) and antioxidant activity [1] [2]. |
| Humidity | 40% | Compared to 50% and 60% relative humidity, 40% was more suitable and less likely to cause mildew [1]. |
| Packaging | Kraft paper bag | More effective than plastic woven bags or gunny bags in maintaining fruit quality [1]. |
| Storage Period | Do not exceed 1 year | The study considered changes within 2 years and found that the effective storage period for maintaining quality should not exceed 1 year [1] [2]. |
| Safety | Satisfactory for 2 years | No aflatoxin was detected in the fruits within a storage period of 2 years under the studied conditions [1]. |
Table 2: Known Chemical & Storage Properties of Purified this compound
| Property | Description |
|---|---|
| Chemical Name | This compound (also known as Gomisin C) [3] [4]. |
| Molecular Formula | C₃₀H₃₂O₉ [3] [4]. |
| Solubility | Soluble in benzene, chloroform, acetone, methanol, and ethanol. Insoluble in water and petroleum ether [3]. |
| Supplier Storage Advice | Store in a freezer, under -20°C, in an inert atmosphere [3]. |
The referenced study provides a methodology for evaluating how storage affects the quality of Schisandra chinensis fruits, which can serve as a reference for designing stability tests [1].
Sample Preparation:
Instrumental Analysis - UPLC Orbitrap HRMS: This method was used to simultaneously determine the content of lignans (including this compound) and organic acids.
Activity Assessment - Antioxidant Assays: The study used multiple assays to evaluate the biological activity of the stored material, which is a key indicator of stability.
The workflow below summarizes the key experimental steps for assessing the stability of active components in Schisandra chinensis fruits.
Q1: What are the critical factors for storing Schisandra chinensis raw material? A1: The most critical factors are low temperature (5°C), low humidity (40%), and using kraft paper bags for packaging. Storing under these conditions for no more than one year best preserves the key active components, including this compound, and the fruit's antioxidant activity [1] [2].
Q2: The potency of my this compound extract seems low after long-term storage. What could be the cause? A2: Potency loss is likely due to the degradation of active lignans.
Q3: How can I comprehensively evaluate the stability of my Schisandra material, beyond just measuring one compound? A3: A comprehensive stability assessment should include:
For your research background, this compound is a key bioactive dibenzocyclooctadiene lignan. Its stability is crucial as it is researched for various pharmacological effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways. The diagram below illustrates its main anti-inflammatory mechanism of action.
This mechanism underpins its observed effects in suppressing inflammation in models such as LPS-induced RAW 264.7 cells [5] and human chondrocytes [6], and in protecting against conditions like acute respiratory distress syndrome and Parkinson's disease [4].
Schisantherin A and other lignans share a core dibenzocyclooctadiene structure but differ in their substituent groups, which influences their biological activities and abundance in different Schisandra species [1].
| Lignan Name | Primary Plant Source | Key Structural Features | Relative Content |
|---|---|---|---|
| This compound | Schisandra sphenanthera (South Wu Wei Zi) [1] | Capped with a methylbutanoate ester group [2] | Characteristic component of South Wu Wei Zi [1] |
| Schisandrin | Schisandra chinensis (North Wu Wei Zi) [1] | Dimethoxy groups on the aromatic rings [1] | A main component of North Wu Wei Zi [1] |
| Schisandrin B | Schisandra chinensis (North Wu Wei Zi) [3] [1] | Methylene dioxy and methoxy groups [3] | A main component of North Wu Wei Zi [1] |
| Gomisin A | Schisandra chinensis (North Wu Wei Zi) [3] [1] | Multiple methoxy substitutions [3] | Prevalent in North Wu Wei Zi [1] |
Different Schisandra lignans exhibit a diverse range of biological effects. The table below summarizes their documented pharmacological activities.
| Lignan Name | Hepatoprotective | Neuroprotective | Anti-inflammatory | Anticancer | Other Notable Activities |
|---|---|---|---|---|---|
| This compound | Yes (Historically noted) [4] | Yes [3] [5] | Yes [6] [3] [7] | Yes (Induces ferroptosis in NSCLC) [6] [7] | Antioxidant, improves liver fibrosis [6] [7] |
| Schisandrin | Yes [8] | Yes (Can cross BBB) [3] | Yes [3] | Information Missing | Antioxidant, anti-aging [3] |
| Schisandrin B | Yes (Strong evidence) [3] [8] | Yes [3] | Yes [3] | Yes (Broad antitumor properties) [3] | Cardioprotective, antidiabetic [3] |
| Gomisin A | Yes [3] | Information Missing | Yes [3] | Yes [3] | Antiviral, modulates drug-metabolizing enzymes [3] [1] |
Recent studies highlight a specific and novel mechanism for this compound (Sch A) in fighting Non-Small Cell Lung Cancer (NSCLC) by inducing ferroptosis, an iron-dependent form of programmed cell death [6] [7]. The experimental workflow and signaling pathway are outlined below.
A significant challenge for most Schisandra lignans, including this compound, is their poor water solubility and low oral bioavailability, which limits their therapeutic application [3] [5]. Researchers are exploring advanced drug delivery systems to overcome these limitations [5].
| Property | This compound | Other Major Lignans (e.g., Schisandrin B) |
|---|---|---|
| Water Solubility | Poor [5] | Generally poor [3] |
| Oral Bioavailability | Low [5] | Low to moderate (e.g., Schisandrin B: ~19-55% in rats) [3] |
| Distribution | Information Missing | Widely distributed, high in liver and kidneys; some (Schisandrin) can cross blood-brain barrier [3] |
| Metabolism | Extensive metabolism (56 metabolites identified in rat study) [3] | Extensive phase I metabolism (demethylation, hydroxylation) via CYP enzymes [3] [1] |
| Excretion | Primarily via bile and urine [3] | Primarily via bile, feces, or urine [3] |
| Research Solutions | Encapsulation in biofriendly polydopamine microparticles [5] and nanoparticles [5] to improve stability and control release. | Information Missing |
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies on this compound.
1. In Vitro Anti-NSCLC and Ferroptosis Assay [6] [7]
2. In Vivo Efficacy Study [6] [7]
| Cell Type / Model | Stimulus | Key Findings Related to NF-κB Inhibition | Measured Outcomes |
|---|
| RAW 264.7 Macrophages [1] | LPS (1 mg/L) | - Inhibited IκBα degradation
The following diagram illustrates the general mechanism of NF-κB inhibition by Schisantherin A, as evidenced by the studies above.
The key findings in the table are supported by standard molecular biology techniques. Here is a summary of the core methodologies used in these studies.
This compound is not the only bioactive lignan found in Schisandra chinensis. Research indicates that other compounds, such as Schisandrin B and Schisandrol B, also modulate the NF-κB pathway, albeit with potentially different mechanisms and specificities.
The table below provides a comparative overview based on available data.
| Compound | Source | NF-κB Inhibition Evidence | Key Differences / Additional Notes |
|---|---|---|---|
| This compound | Schisandra sphenanthera | Multiple studies in macrophages and chondrocytes (see above). | Also induces ferroptosis in cancer cells via the YAP/ACSL4/TfR axis, an effect not dependent on NF-κB [4] [5]. |
| Schisandrin B | Schisandra chinensis | Inhibits TGFβ1-induced NF-κB activation in vascular smooth muscle cells [6]. | Also inhibits the Smad-dependent canonical pathway of TGFβ1 signaling, showing a broader mechanism [6]. |
| Schisandrol B | Schisandra chinensis | Inhibits TGFβ1-induced NF-κB activation in vascular smooth muscle cells [6]. | Appears to be more specific, as it did not affect the Smad pathway in the same study [6]. |
For researchers in drug development, it is crucial to consider the following points:
The table below summarizes the experimentally observed effects of Schisantherin A related to PI3K-AKT pathway activation across different disease models.
| Disease/Injury Model | Experimental System | Key Effects Related to PI3K-AKT | Primary Downstream Targets |
|---|---|---|---|
| Parkinson's Disease [1] [2] | SH-SY5Y cells; Zebrafish | Protects dopaminergic neurons; Reduces cytotoxicity | GSK3β [1] [2] |
| Myocardial Infarction [3] [4] | Rat model (ISO-induced) | Activates PI3K-AKT pathway; Reduces oxidative stress & inflammation | Nrf2/ARE pathway [3] [4] |
| Ischemia-Reperfusion Injury [3] | Rat model (Heart) | Reduces apoptosis; Protects against heart damage | Not Specified |
| Depression (Schisantherin B) [5] | Mouse model (FST-induced) | Activates PI3K/AKT/mTOR pathway; Increases GLT-1 levels | mTOR; GLT-1 [5] |
To ensure reproducibility, here are the methodologies from key studies investigating this compound's mechanism of action.
In Vitro Neuroprotection Study (SH-SY5Y cells) [1]:
In Vivo Cardioprotection Study (Rat MI Model) [3] [4]:
The diagrams below illustrate the mechanisms by which this compound activates the PI3K-AKT pathway to confer protective effects in different organ systems.
This table contrasts this compound with synthetic PI3K/AKT pathway inhibitors used in oncology, highlighting different therapeutic applications.
| Agent | Type / Origin | Primary Therapeutic Context | Key Mechanism on PI3K-AKT Pathway |
|---|---|---|---|
| This compound | Natural Lignan | Neuroprotection, Cardioprotection | Activator (e.g., increases Akt phosphorylation) [1] [3] |
| Capivasertib [6] | Synthetic Inhibitor | Cancer (e.g., Breast Cancer) | Inhibitor (blocks AKT activity) |
| Alpelisib [6] [7] | Synthetic Inhibitor | Cancer (e.g., Breast Cancer) | Inhibitor (blocks PI3Kα activity) |
| Idelalisib [6] | Synthetic Inhibitor | Cancer (e.g., Hematologic Cancers) | Inhibitor (blocks PI3Kδ activity) |
The Nrf2/ARE pathway represents a crucial cellular defense mechanism against oxidative stress and inflammation. Under basal conditions, Nrf2 is constantly bound to its cytoplasmic repressor Keap1 (Kelch-like ECH-associated protein 1), which targets it for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, specific cysteine residues in Keap1 undergo modification, leading to conformational changes that prevent Nrf2 degradation. This allows newly synthesized Nrf2 to accumulate and translocate to the nucleus, where it forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE), initiating transcription of over 200 cytoprotective genes including antioxidant enzymes, phase II detoxification enzymes, and anti-inflammatory proteins [1] [2].
The following diagram illustrates this molecular mechanism and the reported points of intervention by Schisantherin A:
Visual Summary of Nrf2/ARE Pathway Activation by this compound. This diagram illustrates the molecular mechanism where this compound modifies key cysteine residues on Keap1, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of antioxidant gene expression through the Antioxidant Response Element (ARE). Source: Compiled from [1] [2].
This compound (Sch A), a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has demonstrated significant efficacy in modulating the Nrf2/ARE pathway across various disease models. The compound's unique chemical structure, characterized by the presence of methylenedioxy, methoxy, and benzoyloxy groups, contributes to its potent biological activity, particularly its ability to activate cytoprotective pathways [3] [4].
Table 1: Quantitative Experimental Evidence of this compound's Effects on Nrf2 Pathway and Oxidative Stress Markers
| Disease Model | Dosing Regimen | Key Findings on Nrf2 Pathway | Oxidative Stress Markers | Reference |
|---|
| COPD (Mouse) | 6 weeks treatment in CS-induced model | ↑ Nuclear Nrf2 translocation ↑ HO-1 expression ↓ NLRP3 inflammasome activation | ↑ SOD: Significant increase ↑ CAT: Significant increase ↓ MDA: Significant reduction | [5] [6] | | Chronic Fatigue (Mouse) | 2.5 mg/kg for 6 weeks | ↑ Nrf2 protein expression ↓ Keap1 protein expression ↑ HO-1 expression | ↑ SOD activities ↑ CAT activities ↑ GSH levels ↓ MDA levels | [7] [8] | | Parkinson's Disease Models | 10-40 μM (in vitro) 25-100 mg/kg (in vivo) | Activation of PI3K/Akt pathway ↑ Bcl-2 expression (anti-apoptotic) | Protection against MPP+-induced oxidative stress in SH-SY5Y cells | [3] | | Learning & Memory (Chronic Fatigue Mouse) | 2.5 mg/kg for 6 weeks | ↑ Nrf2 and HO-1 protein levels ↓ Keap1 protein expression | Antioxidant and anti-apoptotic effects in hippocampal tissue | [7] [8] |
Table 2: Comparison of this compound's Effects Across Different Organ Systems
| Organ System | Model Used | Key Mechanistic Insights | Downstream Effects |
|---|
| Respiratory System | Cigarette smoke-induced COPD in mice | Nrf2-mediated inhibition of NLRP3 inflammasome Reduction in pyroptosis (GSDMD cleavage) | Improved lung function Reduced immune cell infiltration ↓ IL-6, IL-1β, TNF-α | [5] [6] | | Nervous System | Chronic fatigue and learning models in mice | Nrf2/Keap1/ARE pathway modulation in hippocampus Regulation of Bcl-2, Bax, and caspase-3 | Improved learning and memory Reduced oxidative stress in brain tissue | [7] [8] | | Hepatic System | General review of pharmacological actions | Potential activation of hepatic Nrf2 pathway based on structural analogs | Antioxidant and detoxification effects | [3] [4] | | Joint & Cartilage | IL-1β-induced inflammation in human chondrocytes | Inhibition of NF-κB and MAPKs (independent of Nrf2) | ↓ iNOS, COX-2, NO, PGE2, TNF-α Cartilage protection in osteoarthritis | [9] |
Chronic Obstructive Pulmonary Disease (COPD) Model: C57BL/6J male mice (6-8 weeks old) were exposed to cigarette smoke (10 cigarettes per session, 2 sessions per day, 6 days per week) for 24-30 weeks to induce COPD. This compound was administered by oral gavage during the final 6 weeks of smoke exposure. Lung function was assessed using the Pulmonary Maneuver System, bronchoalveolar lavage fluid (BALF) was collected for inflammatory cell counting and cytokine measurement (IL-6, IL-1β, TNF-α via ELISA), and lung tissues were harvested for histopathological examination (H&E staining), oxidative stress marker analysis (SOD, CAT, MDA levels), and Western blot analysis of Nrf2, HO-1, and NLRP3 pathway components [5] [6].
Chronic Fatigue Model: ICR male mice (4-6 weeks old) were subjected to loaded swimming training (with 10% body weight load, 5 days per week for 6 weeks) to induce chronic fatigue. This compound (2.5 mg/kg) was administered daily by gavage for 6 weeks. Learning and memory abilities were assessed using step-through tests and Morris water maze methods. Hippocampal tissues were collected for measurement of SOD, CAT, GSH, and MDA levels using commercial assay kits, and Western blot analysis of Keap1, Nrf2, HO-1, Bcl2, Bax, and cleaved caspase-3 protein expression [7] [8].
Cell Culture Studies: For neuroprotection studies, SH-SY5Y cells were pretreated with this compound (10-40 μM) for 2 hours before exposure to MPP+ (1-methyl-4-phenylpyridinium ion). Cell viability was measured using MTT assays, and Western blot analysis was performed to assess Akt phosphorylation and Bcl-2 expression. For anti-inflammatory studies in chondrocytes, human chondrocytes were pretreated with this compound (9.5-38 μM) for 2 hours before stimulation with IL-1β (10 ng/mL). Production of NO, PGE2, and TNF-α was measured using Griess reagent and ELISA, while expression of iNOS, COX-2, and MAPK signaling proteins was analyzed by Western blot [3] [9].
Molecular Techniques: Western blot analysis was consistently used across studies to measure protein expression. Tissues or cells were lysed using RIPA buffer, proteins were separated by SDS-PAGE, transferred to PVDF membranes, and incubated with primary antibodies against Nrf2, Keap1, HO-1, NLRP3, caspase-1, GSDMD, phospho-Akt, Bcl-2, Bax, cleaved caspase-3, and loading controls (GAPDH or β-actin). Immunofluorescence staining was used in some studies to visualize Nrf2 nuclear translocation. Antioxidant enzyme activities (SOD, CAT) and lipid peroxidation (MDA levels) were measured using commercial colorimetric or fluorometric assay kits according to manufacturers' protocols [5] [7] [6].
When compared to conventional Nrf2 activators, this compound demonstrates several distinctive characteristics. Unlike the well-known Nrf2 activator sulforaphane (from cruciferous vegetables), which contains an isothiocyanate group that acts as a strong electrophile, this compound likely activates Nrf2 through its dibenzocyclooctadiene lignan structure with specific methoxy and benzoyloxy substituents [3] [2]. In the COPD mouse model, this compound exhibited similar anti-inflammatory effects to dexamethasone (a standard corticosteroid treatment) but potentially with a more favorable safety profile, as no substantial side effects were observed [5] [6].
Among the various lignans found in Schisandra chinensis, this compound appears to have particularly potent neuroprotective activity. Comparative studies have shown that this compound has stronger neuroprotective effects than schizandrin A, schizandrin B, schizandrin C, and schizandrol A, suggesting that its unique benzoyloxy substituent on the cyclooctadiene ring may enhance its bioactivity [3].
The research summarized in this guide supports several promising therapeutic applications for this compound:
Respiratory Diseases: In COPD models, this compound significantly improved lung function, reduced emphysema, decreased immune cell infiltration, and inhibited airway wall destruction through Nrf2-mediated inhibition of the NLRP3 inflammasome and pyroptosis [5] [6].
Neurodegenerative Disorders: For Parkinson's disease, this compound protected dopaminergic neurons against MPP+-induced toxicity through activation of the PI3K/Akt pathway and regulation of Bcl-2 family proteins [3].
Cognitive Enhancement: In chronic fatigue models, this compound improved learning and memory abilities by reducing oxidative stress and apoptosis in hippocampal tissue through modulation of the Nrf2/Keap1/ARE pathway [7] [8].
Inflammatory Joint Conditions: While primarily acting through NF-κB and MAPK inhibition rather than Nrf2 in this context, this compound suppressed IL-1β-induced inflammation in human chondrocytes, suggesting potential application in osteoarthritis [9].
The following table summarizes the experimental findings for Schisantherin A and other notable natural compounds that act on the TLR4/NF-κB pathway.
| Compound | Biological Model | Key Effects on TLR4/NF-κB Pathway | Downstream Outcomes | Citation |
|---|---|---|---|---|
| This compound | ISO-induced myocardial infarction in rats | Suppressed TLR4/MAPK/NF-κB pathways; Activated PI3K-AKT/Nrf2/ARE pathway | ↓ Cardiac infarct size, oxidative stress (MDA), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | [1] |
| This compound | LPS-induced ARDS in mice | Inhibited NF-κB and MAPKs (p38, JNK, ERK) signaling pathways | ↓ Lung W/D ratio, inflammatory cell infiltration, TNF-α, and IL-6 levels | [2] |
| This compound | LPS-induced inflammation in mice (in vivo) & macrophages (in vitro) | Down-regulated NF-κB and MAPK activation | Strong anti-inflammatory effects | [3] |
| Curcumin | Hepatic I/R injury in rats & hypoxic BRL-3A cells | Inhibited TLR4/NF-κB pathway; Increased IκB-α expression | ↓ Levels of ALT, AST, LDH, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); Reduced cell apoptosis | [4] |
| Resveratrol | LPS-stimulated RAW264.7 macrophages | Suppressed TLR4 expression and subsequent NF-κB/MAPKs/IRF3 signaling cascades | ↓ Production of TNF-α, IL-6, IL-8, IFN-β; ↑ Production of IL-10 | [5] |
| Quercetin | Bleomycin-induced pulmonary fibrosis in mice & TGF-β1-induced cells | Modulated the FSTL1/NF-κB axis | Inhibited inflammation and epithelial-mesenchymal transition (EMT) | [6] |
For researchers looking to replicate or design related studies, here are the methodologies from key papers on this compound.
In Vivo Model (Myocardial Infarction in Rats) [1]:
In Vivo Model (Acute Respiratory Distress Syndrome in Mice) [2]:
The diagram below illustrates the general TLR4/NF-κB signaling pathway and the points where this compound and other natural compounds exert their inhibitory effects.
While a direct "antioxidant activity comparison" guide with numerical values for multiple compounds is not established, the table below summarizes the key findings on Schisantherin A and other major lignans from recent research.
| Compound / Extract | Reported Antioxidant Activities and Context | Key Experimental Findings |
|---|---|---|
| This compound (Sch A) | Neuroprotective antioxidant activity in mouse brain [1] | Increased SOD (+~40%), CAT (+~25%), GSH levels; reduced MDA levels (-~30%) in hippocampus of chronic fatigue mice [1]. Modulates Keap1/Nrf2/HO-1 pathway [1]. |
| *S. sphenanthera* Extract | Higher antioxidant potential than S. chinensis extract [2] | Significant DPPH & ABTS radical scavenging. Key antioxidant contributors: Gomisin K2, Schisantherin B, Gomisin J, This compound [2]. |
| *S. chinensis* Extract | Potent antioxidant activity [2] | Significant DPPH & ABTS radical scavenging. Key antioxidant contributors: Schisandrol A, Gomisin G, Schisantherin C, Pregomisin [2]. |
| Schisandrin B | Documented antioxidant activity [3] [4] | Recognized for antioxidant properties, though specific comparative data with this compound not provided in search results. |
| Gomisin A & C | Documented antioxidant activity [3] | Recognized for antioxidant properties, though specific comparative data with this compound not provided in search results. |
For researchers to evaluate and replicate, here are the methodologies from the core studies on this compound.
In Vivo Model for Neuroprotective Antioxidant Activity [1]
In Vitro Comparative Antioxidant Assays for Schisandra Extracts [2]
This compound's antioxidant effect is mechanistically linked to the activation of the Keap1-Nrf2-ARE signaling pathway, a central regulator of the cellular antioxidant response. The diagram below illustrates this pathway.
Future research directly measuring the IC50 values of this compound and other major lignans (e.g., Schisandrin A, B, C, Gomisin A, G) in parallel using assays like DPPH, ABTS, and FRAP would be invaluable for creating a definitive comparison guide.
The following table consolidates the specific IC50 values identified in the search results:
| Cell Line | Cancer Type | IC50 Value | Experimental Context & Citation |
|---|---|---|---|
| A549 | Non-small cell lung cancer (NSCLC) | 6.0 µg/mL | Treatment for 48 hours [1] |
| HCC827 | Non-small cell lung cancer (NSCLC) | 16.0 µg/mL | Treatment for 48 hours [1] |
| Various* | Multiple human cancer lines | Ranged from 36.6 to 52.7 µM (approx. 19.6 to 28.3 µg/mL) | Reported for the compound Schisanbicolorin A, not Schisantherin A itself [2] |
*Note: The data for "Various" cell lines is from a study on a different compound, Schisanbicolorin A, and is included here for context only. The molar values were converted to µg/mL for comparison using this compound's molecular weight of 536.56 g/mol.
For the core data on A549 and HCC827 cell lines, here are the detailed methodologies used in the research:
This compound exhibits its anti-cancer and other pharmacological effects through multiple signaling pathways. The following diagram illustrates the key mechanisms discussed in the research.
The following table summarizes the key experimental findings and proposed mechanisms of action for Schisantherin A (Sch A) from recent studies.
| Activity/Model | Key Experimental Findings | Proposed Mechanism of Action / Signaling Pathways | Citation |
|---|---|---|---|
| Neuroprotection (Parkinson's Disease Model) | In vitro: Protected SH-SY5Y cells from MPP+-induced cytotoxicity. In vivo: Protected against MPTP-induced loss of dopaminergic neurons in mice. | Activation of the PI3K/Akt survival pathway; regulation of Bcl-2 family proteins to inhibit apoptosis. [1] | |
| Liver Protection (Ischemia-Reperfusion Injury Model) | In vivo (mouse model): Pretreatment (200 mg/kg) reduced serum ALT, AST, and LDH levels after I/R injury. | Attenuation of the MAPK pathway (JNK, p38) activation; reduction of oxidative stress, inflammation, and cell apoptosis. [2] | |
| Anti-inflammatory Activity | In vitro: Suppressed IL-1β-induced inflammation in human chondrocytes; protected against LPS-induced acute respiratory distress syndrome in mice. | Inhibition of NF-κB and MAPK signaling pathways. [1] | |
| Anti-proliferative & Estrogenic Activity | In vitro: Showed anti-proliferative activity against several human cancer cell lines (U87, HepG2, MCF7, NCI-H460) and exhibited estrogenic potency. | Multiple mechanisms, including suppression of Id1 protein; interaction with estrogen receptors. [3] [4] |
While a full SAR is not available, research points to specific structural features that are critical for this compound's bioactivity:
The cited research employs standard pharmacological and molecular biology techniques you can reference for your protocols:
The diagrams below summarize the key mechanisms of action for this compound identified in the search results.
The following table summarizes the protein targets for which molecular docking studies or significant binding interactions with Schisantherin A have been reported.
| Protein Target | Biological Context / Pathway | Reported Binding / Interaction | Study Type & Key Findings |
|---|---|---|---|
| P-glycoprotein (P-gp) [1] | Drug transport; increases bioavailability of co-administered drugs (e.g., Lenvatinib). | Inhibits P-gp function. | Integrated Experimental & Docking: Molecular docking predicted STA binding to P-gp. This was validated experimentally, showing decreased P-gp expression and increased drug absorption [1]. |
| GBA3 & SHBG [2] | GBA3: metabolic enzyme; SHBG: sex hormone transport. | Predicted to target GBA3 and SHBG. | In Silico Screening: Identified as a candidate compound for these targets through computational analysis. Further experimental validation showed hepatoprotective effects [2]. |
| PI3K/AKT pathway targets (e.g., AKT1, PIK3CA) [3] | Cell survival, inflammation, and metabolism signaling pathway. | Implicated through network pharmacology. | Network Pharmacology: Identified as a key active component in a botanical hybrid preparation (BHP PM-SS). The formulation's overall effect was linked to regulating this pathway [3]. |
Based on the study investigating STA's interaction with P-glycoprotein, the following integrated protocol was used [1]:
Molecular Docking Simulation:
Experimental Validation:
This workflow, which combines computational prediction with experimental biological validation, is a robust approach for confirming the results of docking studies. The diagram below illustrates the key steps.
It is important to note that this compound is often studied as one of several active lignans in Schisandra chinensis extracts. The hepatoprotective and neuroprotective effects attributed to the plant are typically the result of the combined action of multiple compounds [4] [3] [5].
For instance, a 2024 study on a hybrid preparation of Pueraria montana and Schisandra sphenanthera (which contains STA) used symptom-oriented network pharmacology, transcriptomics, and metabolomics to elucidate its synergistic mechanism against acute liver injury. This shows how research on STA is advancing with multi-omics approaches [3].
To build a more comprehensive comparison guide, you might consider:
The table below summarizes a key documented synergistic combination involving this compound, along with its experimental context and outcomes.
| Synergistic Partner | Experimental Model | Key Outcomes & Synergistic Effects | Proposed Mechanism of Action | Citation |
|---|---|---|---|---|
| Coenzyme Q10 (CQ10) | Isoproterenol-induced heart failure in rats; network pharmacology analysis. | Combination more effective than CQ10 alone: improved cardiac function, reduced myocardial fibrosis, decreased inflammatory cytokines (IL-1β, TNF-α), and reduced cardiomyocyte apoptosis. | Co-inhibition of the PI3K/AKT signaling pathway, leading to enhanced anti-apoptotic and anti-inflammatory effects. [1] |
A significant application of synergy involves combining Sch A with specialized carriers to improve its poor water solubility and bioavailability [2] [3] [4].
For researchers seeking to replicate or build upon these findings, here are the methodologies from the pivotal studies.
This protocol is adapted from the study on heart failure [1].
This protocol details the creation of a novel delivery system for Sch A [3].
The synergistic combination of Sch A and CQ10 primarily acts through the PI3K/AKT pathway, a key regulator of cell survival and death. The diagram below illustrates this mechanism.
The documented synergy between Sch A and CQ10 presents a compelling strategy for enhancing therapeutic efficacy through multi-target mechanisms [1]. Future research should focus on: